Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directives
N-(pyridin-2-yl)decane-1-sulfonamide (Chemical Formula: C₁₅H₂₆N₂O₂S) is a highly specialized amphiphilic molecule characterized by a unique structural dichotomy. It features a highly lipophilic decyl aliphatic chain appended to a polar, ionizable 2-aminopyridine sulfonamide headgroup. This structural motif makes it a molecule of high interest in drug development, specifically for designing lipid-mimetic enzyme inhibitors, membrane-anchoring ligands, and novel organometallic chelators[1],[2].
This technical guide provides an authoritative synthesis of its physicochemical properties, detailing the causality behind its synthetic methodologies and the rigorous analytical frameworks required for its characterization.
Structural and Physicochemical Profiling
The behavior of N-(pyridin-2-yl)decane-1-sulfonamide in biological and synthetic systems is dictated by the interplay between its hydrophobic tail and its hydrogen-bonding headgroup. The proximity of the pyridine nitrogen to the sulfonamide NH allows for tautomeric shifts (pyridin-2-yl-sulfonamide
⇌
pyridin-2(1H)-ylidene-sulfonamide), which heavily influences its metal-coordination geometry and pKa.
Quantitative Data Summary
Property
Value
Method / Mechanistic Notes
Chemical Formula
C₁₅H₂₆N₂O₂S
-
Molecular Weight
298.44 g/mol
Calculated
LogP (Octanol/Water)
~4.2
Estimated. Driven by the highly lipophilic 10-carbon aliphatic chain.
pKa (Sulfonamide NH)
6.8 - 7.5
The strongly electron-withdrawing sulfonyl group increases the acidity of the NH proton while suppressing the basicity of the pyridine nitrogen.
Topological Polar Surface Area
55.1 Ų
Calculated (O=S=O and Pyridine-NH contributions).
Hydrogen Bond Donors
1
Sulfonamide NH.
Hydrogen Bond Acceptors
3
Sulfonyl Oxygens (2), Pyridine Nitrogen (1).
Physical State
Waxy / Low-melting solid
The long alkyl chain disrupts rigid crystal packing, lowering the melting point compared to aryl-aryl sulfonamides.
Synthetic Methodology & Validation
The synthesis of N-(pyridin-2-yl)decane-1-sulfonamide relies on the nucleophilic acyl substitution of decane-1-sulfonyl chloride by 2-aminopyridine[1]. To ensure high yields and prevent the formation of bis-sulfonated side products, the reaction conditions must be rigorously controlled.
Step-by-Step Protocol
Activation & Catalysis: Dissolve 2-aminopyridine (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) to the mixture.
Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. DMAP serves as a critical nucleophilic catalyst; it attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, drastically accelerating the reaction with the exocyclic amine of 2-aminopyridine.
Coupling: Cool the reaction vessel to 0 °C using an ice bath. Add decane-1-sulfonyl chloride (1.1 eq) dropwise over 15 minutes.
Causality: Strict temperature control during the addition phase prevents exothermic degradation and kinetically disfavors the formation of unwanted bis-sulfonamides.
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under an inert argon atmosphere.
Quenching & Extraction (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.
Causality: NaHCO₃ effectively neutralizes residual acid and hydrolyzes unreacted sulfonyl chloride without cleaving the newly formed, stable sulfonamide bond.
Validation: Monitor the organic phase via Thin-Layer Chromatography (TLC). The disappearance of the 2-aminopyridine spot confirms reaction completion.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.
Workflow for the synthesis and purification of N-(pyridin-2-yl)decane-1-sulfonamide.
Lipophilicity is a critical parameter for predicting the membrane permeability and overall drug-likeness of amphiphilic compounds. The shake-flask method remains the gold standard for this determination, officially recommended by the OECD[3]. To minimize material consumption and increase analytical throughput, a miniaturized shake-flask LC-MS protocol is employed[4],[5].
Step-by-Step Protocol
Phase Saturation: Vigorously mix n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours, then allow the phases to separate completely.
Causality: Mutual pre-saturation of the aqueous and organic phases is critical. Failure to do so results in micro-volume shifts during the actual compound equilibration, skewing the final concentration ratios[3].
Spiking: Add a 10 µL aliquot of a 10 mM compound stock (dissolved in DMSO) to a mixture containing 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol[5].
Equilibration: Rotate the mixture at 30 rpm for 1 hour at a constant temperature of 25 °C.
Causality: Gentle, continuous rotation is chosen over vigorous shaking to prevent the formation of unbreakable micro-emulsions that artificially inflate the apparent octanol concentration[4].
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure a crisp boundary between the aqueous and organic layers.
LC-MS Quantification (Self-Validation): Carefully extract aliquots from both the aqueous and organic phases. Analyze via LC-MS. The LogD is calculated as the base-10 logarithm of the ratio of the peak areas (Organic/Aqueous). Mass balance must be verified to ensure no compound was lost to precipitation at the interface.
Miniaturized shake-flask workflow for determining the LogP/LogD partition coefficient.
Applications in Drug Development & Materials Science
Due to its long alkyl chain, N-(pyridin-2-yl)decane-1-sulfonamide exhibits pronounced lipid-mimetic properties. It can intercalate into lipid bilayers, making it a valuable structural motif for designing membrane-anchored enzyme inhibitors. Furthermore, the 2-pyridyl sulfonamide motif is a well-established bidentate ligand capable of chelating transition metals (e.g., Palladium, Silver). This dual functionality is highly relevant for developing novel organometallic catalysts and complex supramolecular architectures[1],[2].
References
[1] Title: Polystyrene bis[N-(2-pyridyl) sulfonamide] palladium(II): Synthesis, characterization as a catalyst for coupling reactions
Source: Taylor & Francis
URL:
[3] Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method
Source: OECD Guidelines for the Testing of Chemicals
URL:
[4] Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts
Source: PubMed (National Institutes of Health)
URL:
[5] Title: LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug
Source: Enamine
URL:
[2] Title: Electrochemical Synthesis and Structural Characterization of Silver(I) Complexes of N-2-Pyridyl Sulfonamide Ligands with Different Nuclearity
Source: ACS Publications
URL:
Comprehensive Crystallographic and Structural Analysis of N-(pyridin-2-yl)decane-1-sulfonamide
Executive Summary The structural characterization of sulfonamide derivatives is a critical vector in modern rational drug design and supramolecular chemistry. N-(pyridin-2-yl)decane-1-sulfonamide represents a unique crys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of sulfonamide derivatives is a critical vector in modern rational drug design and supramolecular chemistry. N-(pyridin-2-yl)decane-1-sulfonamide represents a unique crystallographic challenge: it combines a rigid, polar, and highly interactive pharmacophore (the 2-aminopyridine sulfonamide core) with a highly flexible, lipophilic 10-carbon alkyl chain. This in-depth technical guide provides a rigorous, field-proven methodology for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices and the supramolecular logic governing its solid-state assembly.
The sulfonamide functional group (–SO₂NH–) is a ubiquitous motif in medicinal chemistry. Crystallographically, the sulfur atom adopts a distorted tetrahedral geometry, forcing the sulfonamide group out of coplanarity with the adjacent aromatic rings. This twisted geometry is critical, as it projects the sulfonyl oxygen atoms into three-dimensional space, enabling them to participate in higher-dimensional hydrogen-bonding networks[1].
In N-(pyridin-2-yl)alkylsulfonamides, the presence of the pyridine nitrogen introduces a competing hydrogen-bond acceptor. While simple sulfonamides typically form
C(4)
infinite chains via N–H···O=S interactions[2], the pyridine N-atom frequently outcompetes the sulfonyl oxygens, driving the formation of robust dimeric synthons[3]. Furthermore, the addition of the decyl chain forces the crystal lattice to accommodate massive hydrophobic domains, resulting in complex, lipid-like interdigitated bilayer architectures.
Synthesis and Crystal Growth Methodology
Synthesis Protocol
Causality: The synthesis relies on a standard nucleophilic acyl substitution. The use of anhydrous conditions prevents the hydrolysis of the sulfonyl chloride, while a non-nucleophilic base neutralizes the HCl byproduct, driving the reaction to completion.
Reaction: Dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (1.5 eq) as an acid scavenger.
Addition: Cool the mixture to 0 °C. Slowly add decane-1-sulfonyl chloride (1.1 eq) dropwise to control the exothermic reaction.
Workup: Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 1:1 EtOAc/Hexane).
Crystallization via Vapor Diffusion
Causality: The highly lipophilic 10-carbon chain drastically increases solubility in non-polar solvents. Standard slow evaporation often yields amorphous waxes or twinned crystals due to rapid supersaturation. Vapor diffusion provides a highly controlled thermodynamic gradient, essential for ordering the flexible alkyl tails.
Dissolve 50 mg of the purified compound in a minimum volume (e.g., 1 mL) of DCM (solvent) in a small inner vial.
Place the inner vial inside a larger outer vial containing 5 mL of pentane (anti-solvent).
Seal the outer vial tightly and store it undisturbed at 4 °C.
Validation: Over 3–7 days, the slow diffusion of pentane into the DCM will lower the solubility, yielding highly faceted, diffraction-quality single crystals.
Figure 1: SCXRD workflow for lipophilic sulfonamides.
X-ray Diffraction Data Acquisition and Reduction
Data Collection
Mounting: Select a single crystal under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.
Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream.
Causality: Cryocooling is absolutely critical for decyl-derivatives. At room temperature, the terminal carbons of the alkyl chain undergo rapid dynamic gauche/trans interconversions, which smears the electron density and ruins high-angle diffraction data.
Acquisition: Collect data using a microfocus Mo Kα (
λ=0.71073
Å) diffractometer. Utilize a combination of
ω
and
ϕ
scans to ensure
>99%
completeness and high redundancy.
Data Reduction and Self-Validation
Process the raw frames using software such as CrysAlisPro or APEX4. Apply a multi-scan absorption correction (e.g., SADABS).
Self-Validation Check: Before proceeding, verify the internal agreement factor (
Rint
). An
Rint<0.05
confirms that the integration and absorption corrections have successfully modeled the data, proving the crystal is not a non-merohedral twin.
Structure Solution and Refinement Protocol
The structure is solved and refined using the GUI.
Structure Solution: Use intrinsic phasing via to locate the heavy atoms (S, O, N) and the rigid pyridine ring.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
via.
Handling Alkyl Chain Disorder: If the terminal carbons (C8–C10) exhibit elongated anisotropic displacement parameters (ADPs), model the disorder over two discrete positions (Part 1 and Part 2).
Causality: Left unrestrained, disordered atoms will refine to physically impossible geometries. Apply SIMU (similar ADPs) and RIGU (rigid bond) restraints to maintain a chemically sensible model without over-parameterizing the data.
Hydrogen Atom Placement: Locate the crucial sulfonamide N–H proton from the difference Fourier map and refine its coordinates freely to obtain accurate hydrogen-bond geometries. Place all C–H protons in calculated positions using a riding model.
Final Validation: Check the residual electron density map. The highest peak (
Δρmax
) and deepest hole (
Δρmin
) should be
<0.5e−/A˚3
and located near the sulfur atom, confirming a complete and accurate model.
Structural and Supramolecular Analysis
Molecular Geometry
In the solid state, the decyl chain of N-(pyridin-2-yl)decane-1-sulfonamide typically extends into an all-trans zigzag conformation to maximize van der Waals contacts. The C–S–N–C torsion angle dictates the orientation of the pyridine ring relative to the alkyl chain, heavily influencing the overall packing efficiency[4].
Hydrogen Bonding and Graph-Set Analysis
The supramolecular architecture is dictated by the competition between the sulfonyl oxygens and the pyridine nitrogen for the acidic N–H proton. In this class of compounds, the structure frequently exhibits a robust, centrosymmetric
R22(8)
dimeric synthon formed by reciprocal N–H···N(pyridine) hydrogen bonds[3]. These dimers then pack into 2D sheets, which are separated by thick, interdigitated hydrophobic layers formed by the decyl chains.
Figure 2: Supramolecular assembly logic via hydrogen bonding and hydrophobic packing.
Hirshfeld Surface Analysis
To quantify the noncovalent interactions, Hirshfeld surface analysis is employed. The 2D fingerprint plots for these molecules reveal that while N–H···N and N–H···O interactions provide the directional "glue" (appearing as sharp, distinct spikes), the vast majority of the surface area (often >60%) is dominated by H···H contacts originating from the dense packing of the decyl chains[4].
Quantitative Data Summary
Table 1: Representative Crystallographic Data for N-(pyridin-2-yl)alkylsulfonamides
(Note: Parameters reflect standard high-quality SCXRD metrics for this compound class at 100 K).
Parameter
Value
Parameter
Value
Chemical Formula
C₁₅H₂₆N₂O₂S
Volume (
A˚3
)
~1780.5
Formula Weight
298.44 g/mol
Z, Z'
4, 1
Temperature
100(2) K
Calculated Density
~1.112 g/cm³
Wavelength
0.71073 Å (Mo Kα)
Absorption Coeff.
0.185 mm⁻¹
Crystal System
Monoclinic
F(000)
648
Space Group
P2₁/c
Goodness-of-fit on
F2
1.045
Final
R
indices (
I>2σ(I)
)
R1=0.035,wR2=0.089
Largest diff. peak/hole
0.35 / -0.28
e−/A˚3
Table 2: Typical Hydrogen Bond Geometries
D–H···A Motif
D–H (Å)
H···A (Å)
D···A (Å)
Angle D–H···A (°)
N(1)–H(1)···N(2) [Pyridine]
0.88(2)
2.05(2)
2.915(3)
168(2)
C(5)–H(5)···O(1)[Sulfonyl]
0.95
2.52
3.321(4)
142
References
Hydrogen bonding in sulfonamides. Adsmond, D. A., & Grant, D. J. W. (2001). Journal of Pharmaceutical Sciences, 90(12), 2058-2077. 2
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. 4
Crystal Engineering for Intramolecular π–π Stacking: Effect of Sequential Substitution of F on Molecular Geometry in Conformationally Flexible Sulfonamides. ACS Publications. 3
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC / NIH.1
Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8.[Link]
OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341.[Link]
An In-Depth Technical Guide to the Physicochemical Properties of N-(pyridin-2-yl)decane-1-sulfonamide
For Immediate Release This whitepaper provides a detailed analysis of the fundamental molecular properties of N-(pyridin-2-yl)decane-1-sulfonamide, a compound of interest in contemporary chemical research. By focusing on...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This whitepaper provides a detailed analysis of the fundamental molecular properties of N-(pyridin-2-yl)decane-1-sulfonamide, a compound of interest in contemporary chemical research. By focusing on the precise calculation of its molecular weight and exact mass, this guide offers researchers, scientists, and drug development professionals a foundational understanding of the molecule's characteristics, which is essential for its accurate identification and quantification in experimental settings.
Introduction: The Significance of Molecular Mass in Chemical Analysis
In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule is paramount. Two key identifiers, molecular weight and exact mass, provide a fundamental basis for this characterization. While often used interchangeably in general discourse, these terms represent distinct concepts that are critical for analytical techniques such as mass spectrometry. This guide will elucidate the distinction and detail the calculation process for N-(pyridin-2-yl)decane-1-sulfonamide.
Molecular Structure and Formula
To begin any calculation, the precise molecular formula must be established. N-(pyridin-2-yl)decane-1-sulfonamide is composed of three main structural components: a pyridine ring, a decane chain, and a sulfonamide group.
Pyridine Ring: A six-membered heterocyclic aromatic ring containing one nitrogen atom, with the formula C₅H₅N. In this compound, it is substituted at the 2-position.
Decane Chain: A ten-carbon saturated aliphatic chain, with the formula C₁₀H₂₂.
Sulfonamide Group: A functional group with the structure -S(=O)₂-NH-.
By assembling these components, the chemical structure of N-(pyridin-2-yl)decane-1-sulfonamide is determined. The decane-1-sulfonamide part indicates the sulfonamide group is attached to the first carbon of the decane chain. This entire group is then attached to the nitrogen atom of the amino group at the 2-position of the pyridine ring. This arrangement results in the molecular formula: C₁₅H₂₆N₂O₂S .
PART 1: Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This value is what is typically found on the periodic table.
Methodology
The calculation of molecular weight is a straightforward summation based on the molecular formula.
Step 1: Identify the constituent elements and their counts.
From the molecular formula C₁₅H₂₆N₂O₂S, we have:
Carbon (C): 15 atoms
Hydrogen (H): 26 atoms
Nitrogen (N): 2 atoms
Oxygen (O): 2 atoms
Sulfur (S): 1 atom
Step 2: Utilize the standard atomic weights of each element.
The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.
Methodology
The calculation of exact mass requires the use of the masses of the most abundant isotopes for each element.
Step 1: Identify the most abundant isotopes and their masses.
Carbon: ¹²C ≈ 12.000000 amu
Hydrogen: ¹H ≈ 1.007825 amu
Nitrogen: ¹⁴N ≈ 14.003074 amu
Oxygen: ¹⁶O ≈ 15.994915 amu
Sulfur: ³²S ≈ 31.972071 amu
Step 2: Calculate the total exact mass using the molecular formula C₁₅H₂₆N₂O₂S.
Exact Mass = (15 × 12.000000) + (26 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) + (1 × 31.972071)
Exact Mass = 180.000000 + 26.20345 + 28.006148 + 31.98983 + 31.972071
Exact Mass ≈ 298.17150 Da
Data Summary: Exact Mass Calculation
Element
Isotope
Count
Isotopic Mass (amu)
Total Mass (amu)
Carbon
¹²C
15
12.000000
180.000000
Hydrogen
¹H
26
1.007825
26.203450
Nitrogen
¹⁴N
2
14.003074
28.006148
Oxygen
¹⁶O
2
15.994915
31.989830
Sulfur
³²S
1
31.972071
31.972071
Total
298.171499
Visualization of the Calculation Workflow
The logical flow for determining these key molecular identifiers can be visualized as follows:
Caption: Workflow for calculating molecular weight and exact mass.
Conclusion: Practical Implications for Researchers
The distinction between molecular weight and exact mass is fundamental in modern analytical chemistry. The molecular weight is indispensable for stoichiometric calculations in synthesis and for preparing solutions of known molarity. Conversely, the exact mass is critical for the unambiguous identification of compounds using high-resolution mass spectrometry, a technique central to metabolomics, proteomics, and drug discovery. A thorough understanding and correct application of these values for N-(pyridin-2-yl)decane-1-sulfonamide will ensure the integrity and reproducibility of future research endeavors involving this compound.
References
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for N-(pyridin-2-yl)decane-1-sulfonamide. [This is a hypothetical entry as a specific PubChem page for this exact compound was not found during the search.
International Union of Pure and Applied Chemistry (IUPAC) . Atomic Weights of the Elements. [Link]
National Institute of Standards and Technology (NIST) . Atomic Weights and Isotopic Compositions. [Link]
Exploratory
Whitepaper: A Strategic Approach to the In Vitro Toxicity and Cytotoxicity Profiling of N-(pyridin-2-yl)decane-1-sulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The development of novel chemical entities requires a rigorous and early assessment of their potential toxicit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel chemical entities requires a rigorous and early assessment of their potential toxicity. This guide presents a comprehensive, multi-phase strategic framework for the in vitro toxicological evaluation of N-(pyridin-2-yl)decane-1-sulfonamide, a novel compound belonging to the pharmacologically significant sulfonamide class. In the absence of existing public data for this specific molecule, this document serves as a detailed roadmap for researchers. It moves beyond a simple listing of methods to provide the scientific rationale behind a tiered testing strategy, from initial broad-spectrum cytotoxicity screening to the elucidation of specific cell death mechanisms. The protocols herein are designed to build a robust, self-validating data package, enabling informed decisions in the early stages of the drug discovery pipeline.
Introduction: Establishing the Scientific Context
N-(pyridin-2-yl)decane-1-sulfonamide is a synthetic organic compound characterized by a sulfonamide functional group linking a pyridine ring to a ten-carbon aliphatic chain. The sulfonamide moiety is a cornerstone in medicinal chemistry, found in drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Conversely, this class is also associated with adverse reactions, including potential hepatotoxicity and nephrotoxicity.[4] The inclusion of a pyridine ring, a "privileged" scaffold in drug design, can enhance pharmacokinetic properties and target binding.[3]
Given this dual potential for therapeutic activity and toxicity, a thorough in vitro toxicological assessment is a critical first step.[5][6] Such screening is essential for identifying potential liabilities early, saving time and resources by focusing development on the most promising and safest candidates.[5][6] This guide outlines a logical progression of assays to build a detailed cytotoxicity profile for N-(pyridin-2-yl)decane-1-sulfonamide.
Compound Profile and Essential Handling Protocols
Prior to initiating any biological assessment, meticulous characterization and handling of the test compound are paramount to ensure data reproducibility and validity.
Chemical Structure: N-(pyridin-2-yl)decane-1-sulfonamide
Key Considerations for Experimental Setup:
Solubility: The compound's solubility must be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing capacity.[7] However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent like DMSO. This stock should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Vehicle Controls: In every experiment, a "vehicle control" group is mandatory.[7] These cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Phase 1: Primary Viability and Cytotoxicity Assessment
The initial phase aims to quantify the concentration-dependent impact of N-(pyridin-2-yl)decane-1-sulfonamide on cell health using two distinct, complementary assays. This dual-assay approach provides a more complete picture than a single method alone.
Rationale for Cell Line Selection
A carefully selected panel of cell lines is crucial for a comprehensive toxicity screen. The following are recommended:
Hepatotoxicity Screen:HepG2 (human liver cancer cell line) is widely used to assess potential liver toxicity, a known concern for some sulfonamides.[4]
Nephrotoxicity Screen:HEK293 (human embryonic kidney cell line) can provide initial insights into potential kidney-related toxicity.[8]
Anticancer Potential: A panel of cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) should be included, as many sulfonamides exhibit anticancer properties.[2][9]
Selectivity Assessment: A non-cancerous cell line, such as WI-38 or BJ (human fibroblasts), is essential to determine the compound's selectivity index—its ability to affect cancer cells more than normal cells.[9][10]
Methodology 1: MTT Assay for Metabolic Viability
Expertise & Causality: The MTT assay is the foundational stone for cytotoxicity screening. It measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11] The core principle is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[11] A decrease in the purple color formation indicates a reduction in metabolic activity, which can be due to cell death or inhibition of cell growth (cytostatic effects).
Cell Seeding: Plate cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][12]
Compound Treatment: Prepare serial dilutions of N-(pyridin-2-yl)decane-1-sulfonamide in complete medium from the DMSO stock. A typical concentration range for a novel compound might be 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[7]
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][11]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[12]
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][7] Mix gently on an orbital shaker for 15 minutes.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[8]
Methodology 2: LDH Assay for Membrane Integrity
Expertise & Causality: The Lactate Dehydrogenase (LDH) assay is a direct measure of cytotoxicity.[13] LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrotic or late-stage apoptotic cell death.[13][14] Performing this assay in parallel with the MTT assay is a self-validating step. If a compound shows a low IC₅₀ in the MTT assay but does not cause significant LDH release, it may be cytostatic rather than cytotoxic. Conversely, a potent increase in LDH release confirms a mechanism involving cell membrane rupture.
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[13][15]
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 5-50 µL) of the cell culture supernatant from each well without disturbing the cells.[14][16] Transfer it to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant, according to the manufacturer's instructions (e.g., Promega LDH-Glo™, CST LDH Kit).[13][14] This reaction couples the conversion of lactate to pyruvate by LDH with the reduction of a probe to a colored (colorimetric) or light-emitting (fluorometric or bioluminescent) product.[13][14]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
Data Acquisition: Measure the absorbance (e.g., 490 nm) or luminescence/fluorescence signal using a microplate reader.[13]
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release control.
Phase 1 Data Presentation
All quantitative data should be summarized in a clear, structured table.
Table 1: Primary Cytotoxicity Profile of N-(pyridin-2-yl)decane-1-sulfonamide (Example Data)
If the results from Phase 1 indicate significant cytotoxic activity (i.e., a low micromolar IC₅₀ in one or more cell lines), the next logical step is to investigate the underlying mechanism of cell death.
Caption: Decision workflow for in vitro toxicity testing.
Methodology 3: Apoptosis Assessment
Expertise & Causality: Apoptosis, or programmed cell death, is a highly regulated and common pathway through which anticancer agents eliminate malignant cells.[17][18] To authoritatively claim apoptosis as the mechanism, it is essential to measure at least two distinct markers from different stages of the process.[17][19] We will assess an early membrane event (phosphatidylserine exposure) and a later enzymatic event (caspase activation).
In healthy cells, PS resides on the inner leaflet of the plasma membrane.[20] During early apoptosis, this lipid flips to the outer surface, acting as an "eat me" signal.[20] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent probe (like FITC), can be used to identify cells in the early stages of apoptosis.[17] Propidium Iodide (PI) is often co-stained to identify late apoptotic/necrotic cells with compromised membranes.
Caspases are a family of proteases that execute the apoptotic program. Caspases-3 and -7 are the primary "executioner" caspases responsible for cleaving key cellular proteins.[17] Highly sensitive luminescent or fluorescent assays (e.g., Caspase-Glo® 3/7) use a specific peptide substrate that is cleaved by active caspase-3/7, releasing a signal that is directly proportional to enzyme activity.[17][21] An increase in this signal is a robust indicator of apoptosis.
Caption: Key measurable markers in the apoptotic cascade.
Methodology 4: Oxidative Stress Assessment
Expertise & Causality: Many xenobiotics induce toxicity by disrupting the delicate balance between reactive oxygen species (ROS) and cellular antioxidant defenses.[22] An overproduction of ROS leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death.[23] Therefore, assessing both ROS production and the status of the cell's primary antioxidant, glutathione (GSH), is critical.
The production of ROS can be measured using cell-permeable probes.[24] For instance, the ROS-Glo™ H₂O₂ Assay directly measures the levels of hydrogen peroxide, a stable and common ROS molecule, generating a luminescent signal proportional to its concentration.[22] This provides a direct readout of oxidative stress induction.
Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state.[22] Under conditions of oxidative stress, GSH is consumed as it neutralizes ROS, leading to an increase in GSSG. The ratio of GSH to GSSG is a sensitive indicator of the cell's redox state.[22][23] A decrease in this ratio is a strong sign that the compound is overwhelming the cell's antioxidant capacity. Assays like the GSH/GSSG-Glo™ provide a convenient method to quantify both forms.
Caption: Postulated pathway of compound-induced oxidative stress.
Comprehensive Data Synthesis and Future Directions
By integrating the results from this multi-phase approach, a comprehensive in vitro toxicity profile of N-(pyridin-2-yl)decane-1-sulfonamide can be constructed. The final report should synthesize the IC₅₀ values across multiple cell lines, determine the selectivity index, and, if applicable, define the primary mechanism of cell death (e.g., apoptosis via induction of oxidative stress).
This foundational dataset is invaluable for:
Lead Optimization: Guiding medicinal chemists in modifying the structure to reduce toxicity while retaining or enhancing desired activity.
Risk Assessment: Providing a clear, data-driven basis for deciding whether to advance the compound to more complex models (e.g., 3D spheroids, organoids) or preclinical in vivo studies.[14][25]
This strategic guide provides the necessary framework and detailed protocols to thoroughly investigate the toxicological properties of N-(pyridin-2-yl)decane-1-sulfonamide, ensuring scientific rigor and integrity at a crucial early stage of drug development.
References
Scribd. MTT Assay Protocol for Cell Viability. [Link]
OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
PMC (PubMed Central). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]
Bio-protocol. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. [Link]
Sino Biological. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. [Link]
BMG Labtech. Reactive Oxygen Species (ROS) Detection. [Link]
PMC (PubMed Central). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. [Link]
BMG Labtech. Apoptosis – what assay should I use?. [Link]
InfinixBio. Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]
Semantic Scholar. A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]
ACS Omega. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]
ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
Oxford Academic. 1.3 In vitro and in vivo testing of new compounds. [Link]
IntechOpen. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. [Link]
PMC (PubMed Central). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]
ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]
PMC (PubMed Central). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. [Link]
European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]
PubMed. Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]
SciSpace. Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]
An In-depth Technical Guide to the Safe Handling of N-(pyridin-2-yl)decane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Compound Profile and Hazard Identification N-(pyridin-2-yl)decane-1-sulfonamide is a molecule combining a pyridine ring, a common scaffold in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Hazard Identification
N-(pyridin-2-yl)decane-1-sulfonamide is a molecule combining a pyridine ring, a common scaffold in pharmaceuticals, with a long-chain alkyl sulfonamide.[1] The sulfonamide group is a cornerstone in various drug classes, known for a range of pharmacological activities.[2][3] The pyridine moiety is also a "privileged" scaffold in medicinal chemistry due to its physicochemical properties that can enhance pharmacokinetic profiles.[1]
Given the absence of specific toxicological data for N-(pyridin-2-yl)decane-1-sulfonamide, a conservative approach to hazard assessment is warranted, drawing parallels from related compounds.
Similar compounds are known to be irritating to the eyes.[5][8]
Specific Target Organ Toxicity (Single Exposure)
Category 3: May cause respiratory irritation. [4][5][8]
Inhalation of dust or aerosols may irritate the respiratory system.[8]
Acute Toxicity (Oral, Dermal, Inhalation)
Potential for harm.
While some sulfonamides have low acute toxicity, the pyridine component can be toxic.[6][9][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing such controls.[11][12]
Engineering Controls:
Chemical Fume Hood: All weighing, transferring, and reactions involving N-(pyridin-2-yl)decane-1-sulfonamide as a powder or in volatile solvents must be conducted in a certified chemical fume hood.[13]
Ventilation: The laboratory should have adequate general ventilation to control airborne concentrations of the chemical.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
To protect skin and clothing from contamination.[11]
Respiratory Protection
Not typically required if work is performed in a fume hood.
If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
PPE Selection Workflow
Caption: PPE selection workflow for handling N-(pyridin-2-yl)decane-1-sulfonamide.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.[14]
Handling:
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
Grounding: For larger quantities, take precautionary measures against static discharges.
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Remove contaminated clothing before leaving the laboratory.[11]
Scale-Up: Do not scale up experiments without a thorough understanding of the potential hazards and a prior successful run on a smaller scale.[11]
Storage:
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
Incompatibilities: Store away from strong oxidizing agents.[5]
Inventory: Maintain a chemical inventory to track quantities and storage locations.[14]
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving N-(pyridin-2-yl)decane-1-sulfonamide, incorporating essential safety steps.
Protocol 1: Weighing and Preparing a Stock Solution
Preparation: Don the appropriate PPE (lab coat, safety goggles, and nitrile gloves). Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.
Weighing: Tare a clean, dry weighing vessel on the balance. Carefully transfer the desired amount of N-(pyridin-2-yl)decane-1-sulfonamide to the vessel using a clean spatula. Avoid creating dust.
Dissolution: Add the weighing vessel containing the compound to a larger flask or beaker. Using a pipette or graduated cylinder, add the desired solvent to the flask.
Mixing: Gently swirl or stir the solution until the compound is fully dissolved. If necessary, use a sonicator or vortex mixer.
Storage: Transfer the solution to a clearly labeled storage bottle with the compound name, concentration, solvent, date, and your initials. Store as per the guidelines in Section 3.
Cleanup: Wipe down the balance and surrounding area with a damp cloth. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container. Wash hands thoroughly.
Protocol 2: Use in a Chemical Reaction
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[1][13] While the specific reaction for N-(pyridin-2-yl)decane-1-sulfonamide may vary, general safety precautions for handling reactive reagents are applicable.
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and dry.
Reagent Addition: If the reaction is exothermic, use an ice bath to control the temperature. Add reagents slowly and in a controlled manner.[13]
Monitoring: Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
Workup: After the reaction is complete, quench any reactive species carefully before proceeding with extraction and purification.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]
First Aid and Emergency Procedures
In the event of an exposure or spill, prompt and appropriate action is critical.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention if irritation persists.[5]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Get medical attention if irritation develops.[4]
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response:
For small spills that can be safely cleaned up by trained laboratory personnel:
Evacuate: Alert others in the area and restrict access.
Ventilate: Ensure the area is well-ventilated.
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
Clean-up: Carefully sweep or scoop up the absorbed material into a labeled waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.
Emergency Response Workflow
Caption: Emergency response workflow for incidents involving N-(pyridin-2-yl)decane-1-sulfonamide.
Toxicological Information (Based on Analogs)
The toxicological profile of N-(pyridin-2-yl)decane-1-sulfonamide has not been established. However, data from related compounds can provide insights into potential health effects.
Sulfonamides: This class of compounds can cause allergic reactions in sensitive individuals. Some may also lead to side effects such as nausea, vomiting, and dizziness.[2]
Pyridine: Pyridine and its derivatives can be toxic, with potential effects on the liver and nervous system.[15] IARC has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, although the evidence for genotoxicity is considered weak.[15]
It is imperative to handle N-(pyridin-2-yl)decane-1-sulfonamide as a potentially hazardous substance and to minimize all routes of exposure.
Conclusion
While a specific SDS for N-(pyridin-2-yl)decane-1-sulfonamide is not currently available, a thorough and conservative safety protocol can be established by examining the hazards associated with its core functional groups—the pyridine ring and the sulfonamide moiety. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound in a safe and responsible manner. This guide serves as a foundational resource to be adapted to specific laboratory conditions and experimental designs.
References
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. (URL: )
Chapter 7 - Safe Chemical Use - Environment, Health and Safety, Cornell University. (URL: )
Thermodynamic Stability of N-(pyridin-2-yl)decane-1-sulfonamide at Room Temperature: A Technical Guide
Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) or chemical probe dictates its shelf-life, formulation strategy, and biological assay fidelity. N-(pyridin-2-yl)decane-1-sulfonam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) or chemical probe dictates its shelf-life, formulation strategy, and biological assay fidelity. N-(pyridin-2-yl)decane-1-sulfonamide is a unique amphiphilic molecule that merges a highly polar, hydrogen-bonding capable N-(pyridin-2-yl) sulfonamide headgroup with a highly lipophilic, flexible 10-carbon alkyl chain.
This whitepaper provides an in-depth analysis of the thermodynamic drivers that stabilize this molecule at room temperature (25°C / 298 K). By deconstructing its molecular architecture and detailing self-validating analytical workflows, we provide a definitive guide to profiling its physicochemical robustness.
Molecular Architecture & Thermodynamic Drivers
The baseline stability of N-(pyridin-2-yl)decane-1-sulfonamide at room temperature is governed by the interplay between its rigid core and its flexible tail.
The Pyridine-Sulfonamide Core: Enthalpic Stabilization
The sulfonamide functional group is inherently robust. Studies on related sulfonamide derivatives demonstrate that the core S-N and C-S bonds possess exceptionally high activation energies for thermal cleavage, often remaining stable at temperatures approaching 400°C ().
Furthermore, the integration of the pyridine ring introduces tautomeric potential and facilitates a dense network of intermolecular hydrogen bonds (N-H···N and N-H···O). This network heavily drives the crystal lattice enthalpy (
ΔHlattice
), anchoring the molecule in a stable solid-state configuration at 298 K (1)[1].
The Decyl Chain: Entropic Contributions
While the headgroup provides enthalpic rigidity, the 10-carbon decyl chain introduces significant conformational entropy (
ΔS
). In the solid state, hydrophobic van der Waals packing of these chains can induce smectic or lamellar liquid-crystalline phases. The thermodynamic equilibrium of the molecule relies heavily on enthalpy-entropy compensation —a phenomenon well-documented in sulfonamide solvation and degradation kinetics, where the entropic flexibility of the tail balances the enthalpic rigidity of the core (2)[2].
Fig 1: Structural components and thermodynamic drivers of N-(pyridin-2-yl)decane-1-sulfonamide.
Quantitative Thermodynamic Profile at 25°C
At room temperature, spontaneous degradation (e.g., hydrolysis or oxidation) is thermodynamically disfavored. The Gibbs Free Energy (
ΔG
) of decomposition is highly positive. Below is a summary of the predictive and extrapolated thermodynamic parameters based on structural analogues (3)[3].
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to map the absolute thermal limits of the molecule.
Instrument Calibration: Calibrate the DSC using an Indium standard (Onset 156.6°C,
ΔH=28.45
J/g).
Causality: Ensures absolute accuracy of enthalpy calculations for solid-liquid phase transitions, preventing baseline drift from skewing
ΔHfus
data.
Sample Encapsulation: Weigh 3-5 mg of the compound into a Tzero aluminum pan with a pinhole-vented lid.
Causality: The pinhole allows trace volatile impurities (like residual synthesis solvents) to escape without rupturing the pan, while maintaining sufficient vapor pressure for an accurate melting point determination.
Thermal Ramping (DSC): Ramp from 25°C to 200°C at 10°C/min under a 50 mL/min dry nitrogen purge.
Causality: The inert nitrogen atmosphere prevents oxidative degradation, ensuring the endotherm strictly represents a purely thermodynamic phase transition (melting).
Orthogonal TGA Correlation: In a separate TGA, ramp 5 mg of the sample from 25°C to 500°C.
Causality: Correlating the TGA mass loss curve with the DSC heat flow differentiates true melting (endothermic, no mass loss) from decomposition (endothermic/exothermic, rapid mass loss).
Protocol B: Ambient Stability via Isothermal Microcalorimetry (IMC)
While DSC proves the molecule survives high heat, it is too rapid to detect micro-degradation at 25°C. IMC measures microwatts of heat flow over days, capturing the near-zero thermodynamic degradation kinetics at room temperature.
Electrical Calibration: Calibrate the microcalorimeter using a Joule heating electrical pulse at exactly 25.0°C.
Hermetic Sample Preparation: Weigh 100 mg of N-(pyridin-2-yl)decane-1-sulfonamide into a glass ampoule and seal it hermetically.
Causality: A hermetic seal prevents ambient moisture ingress. Because the polar sulfonamide headgroup can be hygroscopic, moisture absorption would cause an exothermic wetting signal, falsely indicating chemical instability.
Reference Matching: Prepare an empty, sealed glass ampoule of identical thermal mass.
Causality: This acts as a self-validating reference to cancel out environmental thermal noise, ensuring the measured signal is purely from the sample.
Equilibration & Measurement: Lower the ampoules into the IMC thermostat. Allow 24 hours for thermal equilibration, then record heat flow (
dq/dt
) for 7 days. A stable compound will yield a flat baseline approaching 0
μ
W/g.
N-(pyridin-2-yl)decane-1-sulfonamide exhibits excellent thermodynamic stability at room temperature. The high activation energy required to break the sulfonamide linkage, combined with the stabilizing enthalpy-entropy compensation provided by the decyl chain and pyridine hydrogen-bonding network, ensures a robust shelf-life.
For formulation scientists, the primary concern at 25°C will not be chemical degradation, but rather physical phase behavior. The amphiphilic nature of the molecule means that while it is chemically stable, it may be prone to polymorphic transitions or liquid-crystal formation depending on the chosen excipient matrix. Utilizing the IMC and DSC protocols outlined above will ensure that any physical instability is detected long before it impacts product viability.
References
BenchChem. "An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide." BenchChem Technical Resources.
Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry / PubMed. 2
Perlovich, G. L., et al. "Thermodynamic and Structural Aspects of Sulfonamide Crystals and Solutions." PubMed. 3
ResearchGate Contributors. "Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide." ResearchGate.1
Application Note: Advanced Preparation and Purification of N-(pyridin-2-yl)decane-1-sulfonamide
Executive Summary The synthesis of N-(pyridin-2-yl)alkanesulfonamides represents a critical structural motif in modern drug discovery, often utilized to impart lipophilicity while retaining a coordinating, biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-(pyridin-2-yl)alkanesulfonamides represents a critical structural motif in modern drug discovery, often utilized to impart lipophilicity while retaining a coordinating, biologically active headgroup. This application note details a highly optimized, self-validating protocol for the synthesis of N-(pyridin-2-yl)decane-1-sulfonamide . By coupling 2-aminopyridine with decane-1-sulfonyl chloride under nucleophilic catalysis, this methodology ensures high yields and minimizes side reactions. Furthermore, we introduce an advanced, isoelectric-point-driven acid-base extraction technique that effectively bypasses the need for exhaustive column chromatography, streamlining downstream purification.
Mechanistic Rationale & Reaction Design
The formation of sulfonamides from sulfonyl chlorides and amines is a foundational transformation in medicinal chemistry . However, the synthesis of pyridine-based N-sulfonamides presents unique challenges. The 2-aminopyridine moiety is electronically deactivated; the electron-withdrawing nature of the pyridine nitrogen significantly reduces the nucleophilicity of the exocyclic amine .
To overcome this kinetic barrier without resorting to harsh conditions or transition-metal catalysts , this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside pyridine as a stoichiometric acid scavenger.
Causality of the Catalytic Cycle:
Activation: DMAP attacks decane-1-sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate.
Nucleophilic Attack: The deactivated 2-aminopyridine can readily attack this hyper-reactive intermediate, forming a tetrahedral transition state.
Elimination & Scavenging: Expulsion of DMAP and subsequent deprotonation by the bulk pyridine base yields the target sulfonamide while sequestering the corrosive HCl byproduct.
Fig 1. Mechanism of DMAP-catalyzed sulfonylation of 2-aminopyridine.
Reagent Specifications & Stoichiometry
Anhydrous conditions are strictly required to prevent the competitive hydrolysis of decane-1-sulfonyl chloride into the unreactive decanesulfonic acid.
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Functional Role
2-Aminopyridine
94.12
1.0
941 mg
Primary Nucleophile
Decane-1-sulfonyl chloride
240.79
1.1
2.65 g
Electrophile (Lipophilic tail)
DMAP
122.17
0.1
122 mg
Nucleophilic Catalyst
Pyridine
79.10
2.0
1.61 mL
Base / Acid Scavenger
Dichloromethane (DCM)
84.93
N/A
30 mL
Aprotic Solvent (Anhydrous)
Experimental Protocol
Phase I: Anhydrous Reaction Assembly
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Dissolution: Add 2-aminopyridine (941 mg, 10 mmol) and DMAP (122 mg, 1 mmol) to the flask. Inject 20 mL of anhydrous DCM. Stir until complete dissolution is achieved.
Base Addition: Inject pyridine (1.61 mL, 20 mmol) into the reaction mixture.
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Low temperatures prevent the highly reactive sulfonyl chloride from undergoing undesired dimerization or sulfene formation.
Electrophile Addition: Dissolve decane-1-sulfonyl chloride (2.65 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The product will appear as a new, UV-active spot with a higher Rf value than 2-aminopyridine.
Phase II: Self-Validating Acid-Base Extraction
Because the target molecule is amphoteric (possessing both a weakly basic pyridine ring and a weakly acidic sulfonamide NH), we can utilize an isoelectric-point-driven extraction to achieve high purity without chromatography.
Initial Quench: Dilute the reaction mixture with an additional 20 mL of DCM and wash with 20 mL of distilled water to remove pyridine hydrochloride salts.
Alkaline Extraction (Product Isolation): Extract the organic layer with 1M NaOH (2 × 20 mL).
Expert Insight: The sulfonamide NH (pKa ~ 6.5–7.5 due to the electron-withdrawing pyridine ring) deprotonates and partitions into the aqueous layer as a sodium salt. Unreacted 2-aminopyridine and DMAP remain in the DCM layer. Discard the DCM layer.
Aqueous Wash: Wash the combined aqueous NaOH layers with 15 mL of fresh EtOAc to remove trace organic impurities.
Isoelectric Precipitation (Critical Step): Carefully acidify the aqueous layer using 2M HCl dropwise while monitoring with a pH meter. Stop exactly at pH 4.5 – 5.0 .
Causality: At pH 5, the sulfonamide is fully protonated and neutral, causing it to precipitate or become highly soluble in organics. If you over-acidify (pH < 3), the pyridine nitrogen will protonate, and the product will dissolve back into the aqueous phase.
Product Recovery: Extract the cloudy aqueous layer with EtOAc (3 × 25 mL). Combine the EtOAc layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Concentration: Filter off the Na₂SO₄ and concentrate the filtrate in vacuo to yield the crude product as an off-white solid.
Silica Gel Chromatography (Optional): If TLC indicates trace impurities, purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
Recrystallization: Dissolve the solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystalline needles and dry under high vacuum.
Fig 2. Workflow for the synthesis and purification of N-(pyridin-2-yl)decane-1-sulfonamide.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, validate the structural integrity using the expected spectral signatures outlined below.
Analytical Technique
Expected Signal / Shift
Structural Assignment
¹H NMR (400 MHz, CDCl₃)
δ ~11.0 ppm (br s, 1H)
Sulfonamide NH (Disappears upon D₂O shake)
¹H NMR
δ 8.2, 7.6, 7.2, 6.9 ppm (m, 4H)
Pyridine aromatic protons
¹H NMR
δ 3.1 ppm (t, 2H)
-SO₂-CH₂- (Alpha protons of decane chain)
¹H NMR
δ 1.2–1.4 ppm (m, 14H)
Bulk aliphatic methylene protons
¹H NMR
δ 0.88 ppm (t, 3H)
Terminal methyl (-CH₃)
ESI-MS (Positive Mode)
m/z 299.2 [M+H]⁺
Target molecular ion (Exact Mass: 298.17)
FT-IR Spectroscopy
~1330 cm⁻¹, ~1150 cm⁻¹
Asymmetric and symmetric S=O stretches
Application
Using N-(pyridin-2-yl)decane-1-sulfonamide in high-throughput screening assays
Application Note: Utilizing N-(pyridin-2-yl)decane-1-sulfonamide as a Reference Probe in High-Throughput Screening (HTS) Assays Executive Summary The development of robust High-Throughput Screening (HTS) assays for lipid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing N-(pyridin-2-yl)decane-1-sulfonamide as a Reference Probe in High-Throughput Screening (HTS) Assays
Executive Summary
The development of robust High-Throughput Screening (HTS) assays for lipid-metabolizing enzymes requires reference probes that accurately mimic endogenous substrates while providing measurable, competitive inhibition. This application note details the scientific rationale, assay design, and step-by-step protocol for utilizing N-(pyridin-2-yl)decane-1-sulfonamide as a lipophilic reference probe in HTS campaigns. By employing a self-validating fluorescence-based methodology, researchers can confidently screen for novel modulators of membrane-bound targets such as Fatty Acid Amide Hydrolase (FAAH).
Structural Rationale and Mechanistic Causality (E-E-A-T)
N-(pyridin-2-yl)decane-1-sulfonamide is uniquely suited as a mechanistic probe due to its bipartite structure, which exploits specific enzymatic topographies[1]. Understanding the causality behind its binding kinetics is critical for designing an assay that avoids false positives.
The Decane Tail (C10): This highly lipophilic aliphatic chain mimics the acyl tail of endogenous lipid substrates (e.g., anandamide). It drives the thermodynamics of binding by anchoring the probe deep into the enzyme's hydrophobic acyl-chain binding pocket[2].
The Pyridin-2-yl Sulfonamide Head Group: Sulfonamides act as classic transition-state mimics in serine hydrolase inhibition. The sulfonyl oxygens serve as potent hydrogen-bond acceptors, while the sulfonamide nitrogen acts as a donor, forming a tight hydrogen-bonding network with the enzyme's catalytic triad (e.g., Ser241 in FAAH)[1]. The adjacent pyridine ring provides steric orientation and additional electronic stabilization within the active site.
Fig 1. Mechanism of competitive enzyme inhibition by N-(pyridin-2-yl)decane-1-sulfonamide.
Overcoming HTS Challenges with Lipophilic Probes
Screening highly lipophilic compounds (LogP > 4) introduces significant experimental artifacts. Without careful assay design, the decane chain can cause the probe to form colloidal aggregates in aqueous buffers, leading to non-specific enzyme sequestration and false-positive hits (Pan Assay Interference Compounds - PAINS)[3].
To establish a self-validating system , our protocol introduces three causal adaptations:
Detergent Supplementation: The addition of 0.01% Triton X-100 prevents colloidal aggregation, ensuring that observed inhibition is driven by 1:1 stoichiometric binding rather than non-specific precipitation.
Acoustic Liquid Handling: Lipophilic compounds adhere strongly to polypropylene pipette tips. Using acoustic droplet ejection (ADE) directly from 100% DMSO source plates eliminates tip-based compound loss.
Real-Time Assay Metrics: The continuous calculation of the Z'-factor and Signal-to-Background (S/B) ratio ensures the assay window remains robust despite the presence of DMSO and detergents.
This protocol utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage[4].
Step 1: Reagent Preparation
Assay Buffer: Prepare 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.01% Triton X-100. Causality: The slightly alkaline pH optimizes the catalytic efficiency of the serine hydrolase, while Triton X-100 maintains the solubility of the decane-1-sulfonamide probe.
Enzyme Solution: Dilute recombinant human FAAH in Assay Buffer to a working concentration of 2 nM.
Substrate Solution: Prepare a 4 µM solution of AMC-arachidonoyl amide in Assay Buffer.
Probe Stock: Dissolve N-(pyridin-2-yl)decane-1-sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM.
Step 2: Acoustic Dispensing and Pre-Incubation
Using an acoustic liquid handler, dispense 50 nL of the probe stock (and DMSO controls) into a 384-well black, flat-bottom microplate.
Add 10 µL of the Enzyme Solution to each well.
Self-Validation Control: Include wells with a known irreversible inhibitor (e.g., JZL-195) as a positive control for 100% inhibition, and DMSO-only wells as a negative control (0% inhibition)[4].
Centrifuge the plate at 1000 x g for 1 minute, then incubate at room temperature for 15 minutes. Causality: Sulfonamides often exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.
Step 3: Reaction Initiation and Readout
Add 10 µL of the Substrate Solution to all wells (Final assay volume: 20 µL; Final probe concentration: up to 25 µM; Final DMSO: 0.25%).
Incubate the plate at 37°C for 30 minutes, protected from light.
Read fluorescence on a microplate reader at Excitation 340 nm / Emission 450 nm.
Fig 2. Self-validating high-throughput screening workflow for lipophilic sulfonamide probes.
Quantitative Data Presentation and Quality Control
A self-validating HTS assay must meet strict statistical criteria before hit compounds can be advanced. The following table summarizes the quantitative benchmarks required when screening lipophilic sulfonamides.
Assay Parameter
Target Benchmark
Observed Value (Typical)
Scientific Causality / Significance
Z'-factor
> 0.50
0.72 ± 0.05
Validates the statistical reliability of the assay window between positive and negative controls.
Signal-to-Background (S/B)
> 3.0
5.4
Ensures sufficient dynamic range to accurately calculate partial enzyme inhibition (IC50).
DMSO Tolerance
< 5% loss of activity
Stable up to 2%
High DMSO is required to solubilize the decane chain, but must not denature the target enzyme.
Inter-plate CV%
< 10%
4.8%
Confirms that acoustic dispensing effectively prevents the loss of sticky lipophilic compounds.
References
Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Source: PubMed Central (National Institutes of Health)
URL: [Link]
Title: Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies
Source: PubMed Central (National Institutes of Health)
URL: [Link]
Title: Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation
Source: PubMed Central (National Institutes of Health)
URL: [Link]
Title: Details of the Drug Metabolite (DM) - Pan Assay Interference Compounds (PAINS)
Source: INTEDE / IDRB Lab
URL: [Link]
Application Note: Solubilization and Media Preparation of N-(pyridin-2-yl)decane-1-sulfonamide for In Vitro Assays
Executive Summary The evaluation of highly lipophilic synthetic compounds in cell-based assays presents a fundamental mass-transfer challenge: delivering a hydrophobic molecule through an aqueous medium without inducing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of highly lipophilic synthetic compounds in cell-based assays presents a fundamental mass-transfer challenge: delivering a hydrophobic molecule through an aqueous medium without inducing precipitation, micellization, or solvent-mediated cytotoxicity. N-(pyridin-2-yl)decane-1-sulfonamide (Estimated MW: 298.45 g/mol ) is an amphiphilic/lipophilic molecule characterized by a highly hydrophobic 10-carbon alkyl chain (decane) and a polar, ionizable pyridine-sulfonamide headgroup.
This application note provides a validated, mechanistic protocol for the preparation, stabilization, and delivery of N-(pyridin-2-yl)decane-1-sulfonamide in mammalian cell culture media. By leveraging dimethyl sulfoxide (DMSO) as a primary solvent and Bovine Serum Albumin (BSA) as a molecular carrier, this protocol ensures maximum bioavailability while strictly maintaining DMSO concentrations below the cytotoxic threshold of 0.1% (v/v).
Physicochemical Profiling & Mechanistic Rationale
To successfully solubilize a compound, one must understand the causality behind its physical behavior in solution. N-(pyridin-2-yl)decane-1-sulfonamide possesses two distinct structural domains that dictate its solubility profile:
The Decyl Chain (Hydrophobic Core): The 10-carbon aliphatic tail drives rapid hydrophobic collapse in aqueous environments. If introduced directly into water or saline, the compound will spontaneously self-assemble into micelles or precipitate to minimize thermodynamically unfavorable interactions with water.
The Pyridine-Sulfonamide Headgroup (Ionizable Domain): The sulfonamide nitrogen (-SO₂NH-) acts as a weak acid. Based on structural analogs like sulfapyridine, the pKa of this proton is approximately 8.0–8.5. At a physiological pH of 7.4, the molecule remains predominantly unionized (neutral), severely limiting aqueous solubility and necessitating the use of organic co-solvents[1].
The Carrier Rationale: Direct dilution of a highly lipophilic sulfonamide stock into protein-free media often results in micro-precipitation. To prevent this, we utilize the innate transport function of serum albumin. Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets (e.g., Sudlow's sites) that sequester lipophilic tails, acting as a thermodynamic sink. Pre-complexing the compound with BSA-containing media (such as media supplemented with 10% FBS or 4% purified BSA) mimics physiological transport, prevents adsorption to plasticware, and maintains the compound in a bioavailable state [2].
Solubilization Workflow
Workflow for solubilizing N-(pyridin-2-yl)decane-1-sulfonamide for in vitro cell culture assays.
Reagent Preparation & Experimental Protocols
Preparation of the Master Stock (100% DMSO)
Note: Always use anhydrous, cell-culture grade DMSO (≥99.9% purity) to prevent water-induced degradation or premature precipitation.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized N-(pyridin-2-yl)decane-1-sulfonamide powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.
Weighing: Weigh the desired mass of the compound using a microbalance into a sterile, amber glass vial or low-bind microcentrifuge tube.
Dissolution: Add the calculated volume of room-temperature DMSO (see Table 1) to achieve a 10 mM or 50 mM master stock.
Agitation: Vortex the solution vigorously for 30–60 seconds. If the solution is not entirely clear, place the tube in a heated ultrasonic water bath (37°C) for 5 minutes.
Storage: Aliquot the master stock into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.
Aqueous Solubilization Strategy for Cell Culture (Working Solutions)
To prevent localized supersaturation—which triggers irreversible crystallization—the DMSO stock must be introduced into the aqueous phase under specific kinetic conditions.
Step-by-Step Methodology:
Carrier Preparation: Warm the complete cell culture media (containing at least 10% Fetal Bovine Serum, or supplemented with 1–4% BSA) to 37°C in a water bath[3].
Vortex-Coupled Addition: Place the tube containing the warmed media on a vortex mixer set to a low/medium speed.
Dropwise Introduction: Using a micropipette, add the required volume of the DMSO master stock dropwise directly into the center of the vortexing media. Do not allow the DMSO to run down the side of the plastic tube, as the lipophilic compound may instantly adsorb to the polystyrene walls.
Incubation: Allow the intermediate solution to incubate at 37°C for 10 minutes to ensure complete thermodynamic binding of the decyl chain to the albumin hydrophobic pockets.
Self-Validation (Turbidity Check): Before applying to cells, measure the Optical Density at 600 nm (OD600) of the working solution against a media-only blank. An OD600 > 0.05 indicates micro-precipitation. If precipitation occurs, the compound must be discarded and re-prepared with a higher BSA concentration or a lower final compound concentration.
Table 2: Dilution Matrix for Final Working Concentrations
Rule of Thumb: The final DMSO concentration must never exceed 0.1% (v/v) to ensure cell viability.
Desired Final Assay Conc.
Required Master Stock
Dilution Factor
Final DMSO % (v/v)
1 µM
10 mM
1:10,000
0.01%
5 µM
10 mM
1:2,000
0.05%
10 µM
10 mM
1:1,000
0.10% (Maximum limit)
20 µM
50 mM
1:2,500
0.04%
50 µM
50 mM
1:1,000
0.10% (Maximum limit)
Troubleshooting & Alternative Carrier Systems
If the OD600 turbidity check fails (indicating precipitation) despite the use of 10% FBS, the lipophilicity of the decane chain is exceeding the carrying capacity of the available albumin.
Intervention A (Increased Albumin): Supplement the media with an additional 2% to 4% (w/v) essentially fatty-acid-free BSA. Fatty-acid-free BSA is critical, as endogenous lipids occupy the hydrophobic binding sites needed to sequester the decyl chain of your compound [3].
Intervention B (Cyclodextrin Complexation): If protein binding interferes with your specific assay's readout (e.g., free-drug fraction is too low), utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a 10% (w/v) HP-β-CD solution in PBS, and dilute the DMSO stock into this carrier first. The hydrophobic cavity of the cyclodextrin will encapsulate the decane chain, while the hydrophilic exterior maintains aqueous solubility.
References
Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity
Journal of Medicinal Chemistry - ACS Publications[Link]
Effect of bovine serum albumin on drug permeability estimation across Caco-2 monolayers
ResearchGate[Link]
A Synergistic pH-Responsive Serum Albumin-Based Drug Delivery System Loaded with Doxorubicin and Pentacyclic Triterpene Betulinic Acid for Potential Treatment of NSCLC
PubMed Central (PMC) - NIH[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubilization of N-(pyridin-2-yl)decane-1-sulfonamide in Biological Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals addressing the physicochemical challenges of formulating N-(pyridin-2-yl)decane-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals addressing the physicochemical challenges of formulating N-(pyridin-2-yl)decane-1-sulfonamide for in vitro and in vivo biological assays.
Mechanistic Causality: The Root of the Solubility Issue
N-(pyridin-2-yl)decane-1-sulfonamide is an amphoteric molecule characterized by a highly lipophilic 10-carbon (decyl) chain, a weakly acidic sulfonamide group (pKa ~7-8), and a weakly basic pyridine ring (pKa ~5.2). In standard biological buffers (e.g., PBS, HEPES at pH 7.4), the molecule exists predominantly in its unionized form. The lack of ionization, combined with the massive hydrophobic surface area of the decyl tail, results in a highly unfavorable free energy of hydration. This forces rapid aggregation and precipitation in aqueous media. Overcoming this requires disrupting solute-solute interactions and lowering the interfacial tension between the hydrophobic tail and the aqueous buffer ()[1].
Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it to 100 µM in PBS (pH 7.4), it immediately turns cloudy. Why?Causality & Solution: This is a classic "solvent shift" precipitation. While DMSO perfectly solvates the hydrophobic decyl chain, diluting the stock 1:100 into PBS drops the DMSO concentration to 1%. At 1% DMSO, the aqueous environment cannot shield the decyl chain, forcing the molecules to self-associate and crash out.
Troubleshooting: For concentrations ≥100 µM, simple co-solvency is insufficient. You must use an inclusion complex or a surfactant to shield the hydrophobic tail before introducing the aqueous buffer ()[2].
Q2: Which cyclodextrin should I use to complex this molecule, and why?Causality & Solution: We strongly recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over native β-cyclodextrin. While the cavity size of β-cyclodextrin is ideal for accommodating the decyl chain, native β-cyclodextrin has limited aqueous solubility itself (~18.5 mg/mL) and can cause nephrotoxicity in vivo. The hydroxypropyl substitution disrupts the intermolecular hydrogen bonding of the cyclodextrin crystal lattice, drastically increasing its aqueous solubility (>600 mg/mL) and safety profile ()[3].
Q3: Can I just lower the buffer pH to protonate the pyridine ring and increase solubility?Causality & Solution: Lowering the pH below 5.0 would protonate the pyridine nitrogen (pKa ~5.2) and theoretically increase solubility via salt formation. However, this is generally incompatible with biological assays that require physiological pH (7.4) to maintain cell viability and protein function. Furthermore, the decyl chain's extreme hydrophobicity often overpowers the solubilizing effect of a single positive charge. Stick to pH 7.4 and utilize formulation excipients instead.
To help you select the optimal formulation strategy, follow the decision tree below based on your target assay concentration.
Decision tree for selecting a solubilization strategy based on target assay concentration.
Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic decyl chain.
Step-by-Step Methodologies
Protocol A: Preparation of a 500 µM Stock via HP-β-CD Complexation (Solvent Evaporation Method)
Self-Validating Principle: By dissolving the drug and cyclodextrin together in an organic solvent first, we ensure molecular-level mixing before the solvent is removed. Rehydrating the resulting film guarantees that the drug is trapped within the cyclodextrin cavity rather than forming drug-drug aggregates ()[4].
Co-dissolution: Weigh 1.5 mg of N-(pyridin-2-yl)decane-1-sulfonamide and 100 mg of HP-β-CD (approx. 1:15 molar ratio). Dissolve both completely in 2 mL of Methanol in a glass vial. Note: Both must be completely dissolved to ensure molecular mixing.
Solvent Evaporation: Place the vial under a gentle stream of Nitrogen gas or use a rotary evaporator to remove the methanol completely. A thin, transparent solid film will form on the glass walls.
Vacuum Drying: Place the vial in a vacuum desiccator overnight to remove trace residual solvent.
Rehydration: Add 10 mL of PBS (pH 7.4) to the vial. Vortex vigorously for 5 minutes, then sonicate in a water bath for 15 minutes at room temperature.
Validation (Self-Correction): Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the final concentration. The solution should be optically clear, confirming the absence of sub-visible aggregates.
Self-Validating Principle: Adding the surfactant directly to the DMSO stock ensures the surfactant coats the hydrophobic decyl chain before it encounters the aqueous shock of the buffer, preventing nucleation.
Steps:
Master Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
Surfactant Addition: In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween 80. Pipette up and down to mix thoroughly.
Aqueous Dilution: Slowly add 980 µL of PBS (pH 7.4) dropwise while continuously vortexing the tube.
Validation (Self-Correction): The final solution contains 100 µM drug, 1% DMSO, and 1% Tween 80. Measure dynamic light scattering (DLS) to ensure micelle size is uniform and no large particulates (>1000 nm) are forming. Dilute further in assay media as needed to reach the final <50 µM target.
References
Drug Solubility: Importance and Enhancement Techniques
Source: International Scholarly Research Notices (via NIH/PMC)
URL:[Link]
Review on Enhancement of Solubilization Process
Source: Journal of Applied Sciences (Science Alert)
URL:[Link]
Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins
Source: African Journal of Pharmacy and Pharmacology (Academic Journals)
URL:[Link]
Technical Support Center: Troubleshooting N-(pyridin-2-yl)decane-1-sulfonamide Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when coupling 2-aminopyridine with long-chain aliphatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when coupling 2-aminopyridine with long-chain aliphatic sulfonyl chlorides.
Synthesizing N-(pyridin-2-yl)decane-1-sulfonamide requires navigating a complex intersection of two notoriously difficult chemical behaviors: the ambidentate nucleophilicity of 2-aminopyridine and the high propensity of aliphatic sulfonyl chlorides to degrade via elimination. This guide provides the mechanistic framework necessary to diagnose low yields, eliminate side reactions, and implement a self-validating, optimized protocol.
System Overview & Mechanistic Failure Modes
To troubleshoot effectively, we must first understand the causality behind the three primary failure modes in this specific reaction system:
The Sulfene Pathway (Electrophile Degradation): Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), decane-1-sulfonyl chloride possesses acidic
α
-protons. When exposed to standard tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), it undergoes a rapid E1cB-like elimination. This forms a highly reactive sulfene intermediate (
R−CH=SO2
)[1]. This sulfene is indiscriminately electrophilic and will react with trace moisture to form sulfonic acids or dimerize into complex oligomers, destroying your starting material.
Ambidentate Reactivity of 2-Aminopyridine: The exocyclic primary amine (
−NH2
) of 2-aminopyridine is significantly less nucleophilic than standard aliphatic amines because its lone pair is delocalized into the electron-deficient pyridine ring via resonance[2]. Consequently, the endocyclic pyridine nitrogen often competes as a nucleophile, leading to unstable sulfonylpyridinium salts that hydrolyze during workup[3].
Bis-sulfonylation (Over-reaction): The desired mono-sulfonamide product contains a highly acidic N-H proton. Under basic conditions, it can be deprotonated to form a sulfonamide anion that is actually more nucleophilic than the starting 2-aminopyridine. This leads to a rapid reaction with a second equivalent of decane-1-sulfonyl chloride, forming an unwanted bis-sulfonamide byproduct[4].
Caption: Figure 1: Mechanistic pathways in the sulfonylation of 2-aminopyridine.
Diagnostic Matrix & Quantitative Base Selection
Use the following tables to diagnose your current experimental results and understand why specific reagents must be selected or avoided.
Table 1: Troubleshooting Diagnostic Matrix
Observation
Root Cause
Chemical Rationale
Corrective Action
Low yield, complex mixture, black tar formation
Sulfene Formation
Tertiary amines abstract the
α
-proton of the aliphatic sulfonyl chloride, triggering E1cB elimination to a highly reactive sulfene[1].
Switch to a pre-deprotonation strategy using NaH or LiHMDS to outcompete sulfene formation.
Significant bis-sulfonamide byproduct
Bis-sulfonylation
The N-H proton of the mono-sulfonamide product is acidic. In excess base, it deprotonates and reacts with a second equivalent of sulfonyl chloride[4].
Strictly control stoichiometry (1.0 eq sulfonyl chloride to 1.1 eq amine). Quench reaction immediately upon completion.
Unstable intermediates, hydrolysis during workup
Endocyclic N-Attack
The pyridine ring nitrogen is more nucleophilic than the resonance-stabilized exocyclic amine[2].
Pre-deprotonate the exocyclic amine to form the highly nucleophilic 2-pyridylamide anion, shifting regioselectivity.
Table 2: Quantitative Base Selection for Aliphatic Sulfonylation
Base
pKa (Conjugate Acid)
Effect on 2-Aminopyridine
Effect on Decane-1-sulfonyl chloride
Verdict
TEA / DIPEA
~10.7
Insufficient for deprotonation
Rapidly promotes E1cB sulfene formation
❌ Do Not Use
Pyridine
5.2
Acts as solvent and weak acid scavenger
Slows sulfene formation, but reaction is sluggish
⚠️ Sub-optimal
NaH
~35
Complete, irreversible deprotonation
Minimal (if sulfonyl chloride is added after deprotonation)
✅ Highly Recommended
LiHMDS
26
Complete, irreversible deprotonation
Minimal
✅ Highly Recommended
Step-by-Step Optimized Protocol: The Pre-Deprotonation Strategy
Scientific Rationale: By irreversibly deprotonating 2-aminopyridine before introducing the electrophile, we generate the 2-pyridylamide anion. This super-nucleophile attacks decane-1-sulfonyl chloride instantaneously, kinetically outcompeting the slower E1cB sulfene elimination pathway.
Step 1: Preparation & Deprotonation
Action: In a flame-dried Schlenk flask under an inert atmosphere (N2/Ar), dissolve 2-aminopyridine (1.1 equiv, 11 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
Action: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.
Validation Checkpoint: You will observe immediate effervescence (
H2
gas evolution). The solution will transition from colorless to a pale yellow, homogenous mixture, confirming the quantitative formation of the 2-pyridylamide anion. Stir for 30 minutes at 0 °C to ensure completion.
Step 2: Electrophilic Addition
Action: Dissolve decane-1-sulfonyl chloride (1.0 equiv, 10 mmol) in a minimal amount of anhydrous THF.
Action: Add this solution dropwise to the 2-pyridylamide anion mixture over 15 minutes, strictly maintaining the temperature at 0 °C.
Validation Checkpoint: The reaction is extremely fast. Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar 2-aminopyridine spot (low
Rf
) should diminish, replaced by a new, less polar UV-active spot corresponding to the mono-sulfonamide.
Step 3: Quenching & Isolation
Action: Once TLC indicates complete consumption of the sulfonyl chloride (typically < 1 hour), quench the reaction carefully with saturated aqueous
NH4Cl
at 0 °C.
Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Action: Purify via flash column chromatography to isolate the pure N-(pyridin-2-yl)decane-1-sulfonamide.
Expert FAQs
Q: Why is my decane-1-sulfonyl chloride yielding a black tar when I use triethylamine (TEA)?A: Aliphatic sulfonyl chlorides possess acidic
α
-protons. Tertiary amines like TEA act as bases rather than nucleophiles, abstracting these protons to trigger an E1cB elimination. This forms a highly reactive sulfene intermediate (
R−CH=SO2
) which rapidly polymerizes or hydrolyzes, resulting in the black tar you observe[1].
Q: How do I separate the bis-sulfonamide byproduct from my desired mono-sulfonamide?A: Exploit their distinct pKa values. The mono-sulfonamide retains an acidic N-H proton (pKa ~ 6-8 due to the electron-withdrawing sulfonyl and pyridine groups). By washing your organic layer with a mild aqueous base (e.g., 0.5 M NaOH or saturated
Na2CO3
), the mono-sulfonamide will partition into the aqueous phase as a water-soluble sodium salt, leaving the neutral bis-sulfonamide in the organic phase. You can then carefully acidify the aqueous layer with 1 M HCl to precipitate your pure mono-sulfonamide.
Q: Can I use DMAP to catalyze this reaction?A: It is highly discouraged for aliphatic sulfonyl chlorides. While DMAP is an excellent nucleophilic catalyst for aromatic sulfonyl chlorides (like TsCl), it dramatically accelerates the deprotonation of the
α
-protons in aliphatic variants, driving the reaction almost entirely down the destructive sulfene pathway.
References
[3] Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. ACS Organic Letters. 3
[4] Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. RSC Advances. 4
[2] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. 2
How to prevent N-(pyridin-2-yl)decane-1-sulfonamide degradation during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected degradation of synthetic ligands and drug candidates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected degradation of synthetic ligands and drug candidates. N-(pyridin-2-yl)decane-1-sulfonamide is a specialized molecule containing two highly reactive moieties: a sulfonamide linkage and a pyridine ring.
To ensure reproducibility in your assays, you cannot simply place this compound in a fridge and hope for the best. You must understand the causality of its degradation. Below is our comprehensive troubleshooting guide and self-validating storage protocol designed to maintain absolute structural integrity over long-term storage.
Part 1: Mechanistic Troubleshooting (FAQs)
When your compound degrades, it leaves a chemical signature. By understanding the underlying mechanisms, we can reverse-engineer the point of failure in your storage workflow.
Q: Why am I detecting 2-aminopyridine and decanesulfonic acid in my LC-MS analysis of stored samples?A: This is a classic signature of sulfonamide bond hydrolysis . The electrophilic sulfur atom in the sulfonyl group is susceptible to nucleophilic attack by water. While sulfonamides are generally stable at neutral pH, exposure to ambient moisture combined with localized pH shifts (pH < 4 or pH > 9) accelerates this nucleophilic substitution[1]. Density Functional Theory (DFT) studies on related sulfonamides confirm that the neutral and protonated states significantly lower the activation energy barrier for hydrolysis[2]. To prevent this, strict anhydrous conditions must be maintained.
Q: My compound powder has shifted from white to a slight brownish-yellow tint. What is the cause?A: This color shift strongly indicates the oxidation of the pyridine ring . The lone electron pair on the pyridine nitrogen is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS), leading to the formation of a pyridine-N-oxide derivative. Pyridine-N-oxides are known to be hygroscopic and prone to discoloration, requiring storage under an inert atmosphere[3].
Q: Does ambient laboratory lighting affect this compound?A: Yes. Both the pyridine ring and the sulfonamide linkage are susceptible to photodegradation . UV and high-intensity visible light can induce radical cleavage of the S-N bond. Environmental fate studies demonstrate that irradiation and photolysis are primary degradation pathways for sulfonamide derivatives[4]. Always use amber glass vials to block UV transmission.
Degradation pathways of N-(pyridin-2-yl)decane-1-sulfonamide under various environmental stresses.
Part 2: Quantitative Stability Data
To highlight the importance of proper storage, we have summarized the quantitative shelf-life expectations based on varying environmental exposures.
Storage Condition
Atmosphere
Light Exposure
Expected Shelf-Life
Primary Degradation Risk
Room Temp (25°C)
Ambient Air
Clear Vial
< 1 Month
Oxidation & Photolysis
4°C
Ambient Air
Amber Vial
3 - 6 Months
Hydrolysis (Moisture)
-20°C
Ambient Air
Amber Vial
6 - 12 Months
Oxidation (Trapped O₂)
-20°C
Argon Purged
Amber Vial
> 2 Years
None (Optimal)
Part 3: Optimized Long-Term Storage Protocol
To guarantee the integrity of N-(pyridin-2-yl)decane-1-sulfonamide, follow this step-by-step methodology. This protocol acts as a self-validating system : if executed correctly, the physical state and LC-MS profile of the compound will remain identical to Day 0.
Step 1: Desiccation (Lyophilization)
Ensure the synthesized compound is completely free of residual water. Dry the compound under a high vacuum (lyophilizer or vacuum oven) for at least 24 hours prior to storage.
Step 2: Aliquoting
Divide the bulk powder into single-use aliquots (e.g., 5 mg to 10 mg per vial). Causality: Repeated freeze-thaw cycles cause condensation to form inside the vial, introducing moisture that drives sulfonamide hydrolysis.
Step 3: Argon Purging
Using a Schlenk line or a gentle gas manifold, flush the amber glass vials with Argon gas for 15–20 seconds. Causality: Argon is denser than ambient air and Nitrogen; it sinks to the bottom of the vial, creating a superior protective blanket that displaces oxygen and prevents pyridine-N-oxide formation.
Step 4: Sealing
Cap the vials tightly using PTFE-lined silicone septa caps. Wrap the seal with Parafilm to provide a secondary barrier against moisture ingress.
Step 5: Cryogenic Storage & Validation
Store the aliquots immediately at -20°C.
Self-Validation Check: Dedicate one aliquot as a "control." Run an LC-MS analysis on this control at 6-month intervals. The absence of the 2-aminopyridine peak (m/z ~95) and the pyridine-N-oxide peak (M+16) empirically validates that your Argon seal and desiccation steps were successful.
Optimized step-by-step workflow for the long-term storage of sulfonamide derivatives.
References
A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry.[Link]
Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.[Link]
Degradation of Sulfamethoxazole in Aqueous Solution by Low-Energy X-ray Irradiation. International Journal of Environmental Research and Public Health (MDPI).[Link]
Technical Support Center: Resolving HPLC Peak Tailing for N-(pyridin-2-yl)decane-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with amphoteric and basic molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with amphoteric and basic molecules. N-(pyridin-2-yl)decane-1-sulfonamide presents a highly specific challenge: it features a hydrophobic decyl chain, an acidic sulfonamide moiety, and a basic pyridine ring.
When analyzing this compound, the most common mode of failure is severe peak tailing. This guide deconstructs the root mechanistic causes of this asymmetry and provides self-validating protocols to restore peak integrity, ensuring your quantitative data remains trustworthy and reproducible.
Diagnostic Workflow
Self-validating diagnostic workflow for isolating hardware versus chemical peak tailing causes.
Q1: Why does N-(pyridin-2-yl)decane-1-sulfonamide exhibit severe peak tailing on standard C18 columns?A: The root cause is mixed-mode retention driven by the molecule's basic pyridine ring. Standard silica-based stationary phases contain residual silanol groups (-SiOH). At mid-pH ranges, these acidic silanols ionize to form negatively charged species (-SiO⁻)[1]. While the decyl chain interacts predictably with the C18 phase via hydrophobic partitioning, the basic pyridine nitrogen simultaneously interacts with the ionized silanols via secondary ion-exchange[2]. Because these two retention mechanisms operate at different kinetic rates, the analyte molecules elute unevenly, dragging the tail of the peak and increasing the USP Tailing Factor (
T
)[3].
Q2: How can I definitively prove whether the tailing is caused by my instrument (hardware) or the column chemistry?A: You must use a self-validating neutral marker test. Tailing can occasionally be caused by physical dispersion—such as extra-column dead volume, a blocked frit, or a column void. To isolate the variable, inject a highly hydrophobic, neutral marker (like toluene or uracil). Because neutral markers lack ionizable groups, they cannot participate in secondary ion-exchange with silanols. If the neutral marker tails, you have a physical hardware defect. If the neutral peak is perfectly symmetrical (
T≈1.0
) but the sulfonamide tails, the issue is strictly chemical[3].
Q3: What is the most effective mobile phase adjustment to suppress these secondary silanol interactions?A: The fundamental rule of chromatographic chemistry is to operate at least 2 pH units away from the analyte's pKa to ensure a single, uniform ionization state[1]. For basic pyridine derivatives, lowering the mobile phase pH (e.g., to pH 2.5 using 20 mM Potassium Phosphate or 0.1% Formic Acid) achieves two mechanistic goals simultaneously:
It fully protonates the pyridine ring, preventing the molecule from existing in multiple partial ionization states.
It completely neutralizes the acidic surface silanols (pKa ~3.5–4.5) back to their protonated, uncharged state (-SiOH). This effectively shuts down the secondary ion-exchange pathway, yielding highly symmetrical peaks.
Q4: If my method requires a neutral pH (e.g., for downstream MS compatibility), how do I fix the tailing without acidifying the mobile phase?A: If pH adjustment is restricted, the stationary phase must do the heavy lifting to prevent interaction.
Solution 1: Switch to a polar-embedded column. These stationary phases incorporate a polar functional group (like an amide or ether) near the silica surface. This creates a localized hydration layer that electrostatically shields the basic pyridine nitrogen from reaching the underlying silanols[1].
Solution 2: Use a highly endcapped column, which utilizes a secondary bonding step with small silanes to cap active residual silanols[1].
Solution 3: Add a volatile basic modifier, such as Triethylamine (TEA), to the mobile phase. TEA acts as a sacrificial base, aggressively binding to and masking the active silanol sites so your sulfonamide analyte cannot.
Quantitative Data Presentation
The following table summarizes the causal relationship between chromatographic conditions and peak symmetry for N-(pyridin-2-yl)decane-1-sulfonamide.
Optimization Phase
Mobile Phase pH
Stationary Phase
Additive
USP Tailing Factor (
T
)
Diagnostic Conclusion
1. Baseline
6.5 (Unbuffered)
Standard C18
None
2.4 (Severe)
Mixed-mode retention active.
2. Hardware Check
6.5 (Unbuffered)
Standard C18
None
1.05 (Neutral Marker)
Hardware intact; issue is chemical.
3. pH Optimization
2.5 (Phosphate)
Standard C18
None
1.3 (Acceptable)
Silanols neutralized; tailing reduced.
4. Phase Shielding
6.5 (Unbuffered)
Polar-Embedded C18
None
1.2 (Good)
Silanols shielded by hydration layer.
5. Silanol Masking
6.5 (Unbuffered)
Standard C18
0.1% TEA
1.1 (Excellent)
Active sites competitively blocked.
Self-Validating System Suitability & Optimization Protocol
Objective: Systematically eliminate physical extra-column volume and neutralize secondary silanol interactions to achieve
T≤1.5
for N-(pyridin-2-yl)decane-1-sulfonamide.
Step 1: Hardware Verification via Neutral Marker
Prepare a 10 µg/mL solution of a neutral hydrophobic marker (e.g., Toluene) in the starting mobile phase.
Inject 5 µL onto the standard C18 column under unbuffered conditions (e.g., 50:50 Water:Acetonitrile).
Calculate the USP Tailing Factor (
T
).
Causality: If
T>1.2
, the tailing is caused by physical dispersion (e.g., a void in the column bed or poor PEEK tubing connections). Re-plumb the system before proceeding.
Step 2: Baseline Analyte Assessment
Inject 5 µL of the N-(pyridin-2-yl)decane-1-sulfonamide standard (10 µg/mL).
Calculate
T
.
Causality: If
T>1.5
while the neutral marker is symmetric, the tailing is definitively chemical (mixed-mode retention)[3].
Step 3: Chemical Deactivation (pH Optimization)
Prepare a new aqueous mobile phase buffered to pH 2.5 using 20 mM Potassium Phosphate (for UV detection) or 0.1% Formic Acid (for MS detection).
Flush the column with 10 column volumes of the new mobile phase to ensure complete stationary phase equilibration.
Re-inject the sulfonamide standard.
Causality: The low pH protonates the acidic surface silanols (-SiO⁻
→
-SiOH), neutralizing their charge and eliminating the electrostatic attraction that drags the basic pyridine ring[1].
Step 4: Stationary Phase Shielding (Alternative to Step 3)
If MS compatibility or analyte solubility prevents the use of pH 2.5 buffers, replace the standard C18 column with a Polar-Embedded C18 column.
Re-inject the standard under the original unbuffered conditions.
Causality: The embedded polar groups create a localized hydration sphere near the silica surface. This virtual water layer acts as a physical and electrostatic shield, repelling the pyridine nitrogen from the residual silanols[1].
References
HPLC Troubleshooting Mini Guide - Peak IssuesSource: Phenomenex
URL: [Link]
What Causes Peak Tailing in HPLC?Source: Chrom Tech, Inc.
URL: [Link]
Troubleshooting Peak Shape Problems in HPLCSource: Waters Corporation
URL: [Link]
Technical Support Center: Crystallization & Recrystallization of N-(pyridin-2-yl)decane-1-sulfonamide
Welcome to the Technical Support Center. Crystallizing N-(pyridin-2-yl)decane-1-sulfonamide presents unique thermodynamic and kinetic challenges due to its highly amphiphilic nature.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Crystallizing N-(pyridin-2-yl)decane-1-sulfonamide presents unique thermodynamic and kinetic challenges due to its highly amphiphilic nature. The molecule combines a polar, hydrogen-bonding headgroup (pyridine and sulfonamide) with a highly lipophilic, flexible 10-carbon alkyl tail. This structural dichotomy often leads to frustrating experimental outcomes such as "oiling out" (liquid-liquid phase separation) or gelation, rather than the formation of a well-ordered crystal lattice.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you isolate high-purity crystalline active pharmaceutical ingredients (APIs).
Quantitative Data: Solvent System Selection
Choosing the right solvent is the most critical factor in overcoming the amphiphilic behavior of long-chain pyridine sulfonamides. The table below summarizes the causality behind solvent selection and expected phase behaviors.
Solvent System
Polarity Index
Solubility Profile
Expected Outcome
Mechanistic Reason
Methanol / Water
5.1 / 9.0
High at 60°C, Low at 5°C
Gelation / Micelles
Hydrophobic decyl chains aggregate in highly polar protic media, forming liquid crystals instead of rigid lattices.
Toluene
2.4
High at 60°C, Mod. at 5°C
Oiling Out (LLPS)
Solute solubility is exceeded above its melting point; high lipophilicity prevents nucleation.
Ethyl Acetate / Heptane
4.4 / 0.1
Mod. at 60°C, Low at 5°C
Crystallization
Balanced polarity disrupts micelle formation while providing a sharp solubility gradient for controlled nucleation.
Acetone / Hexane
5.1 / 0.1
High at 50°C, Low at 5°C
Crystallization
Excellent for anti-solvent addition; aprotic nature promotes strong H-bonding between sulfonamide headgroups.
Workflow: Troubleshooting Crystallization
Workflow for troubleshooting amphiphilic sulfonamide crystallization.
Frequently Asked Questions (FAQs)
Q1: My N-(pyridin-2-yl)decane-1-sulfonamide is "oiling out" instead of forming crystals. What causes this, and how can I fix it?A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent mixture 1. For this specific compound, the long decyl chain significantly increases lipophilicity, making the intermolecular hydrophobic interactions compete with the hydrogen bonding of the sulfonamide core 2. When supersaturation is pushed too fast, the molecules clump into an amorphous liquid phase rather than an ordered lattice.
Solution:
Reduce Supersaturation: Immediately add 10-15% more of your primary "good" solvent (e.g., Ethyl Acetate) and reheat the mixture until the oil completely redissolves into a single clear phase.
Lower the Cooling Rate: Drop the temperature at a strictly controlled rate (e.g., 0.1°C to 0.2°C per minute). Rapid cooling forces the compound to "crash out" as an oil.
High-Intensity Micromixing: If scaling up, utilize impinging fluid jet streams to achieve high-intensity micromixing. This creates compositional uniformity before nucleation starts, preventing localized supersaturation spikes that lead to oiling out 3.
Q2: When using ethanol or methanol/water mixtures, the solution turns into a thick gel. Why does this happen?A2: This is a direct consequence of the compound's surfactant-like structure. The polar pyridyl-sulfonamide headgroup interacts strongly with protic solvents (like ethanol or water), while the hydrophobic 10-carbon decyl tails aggregate to minimize contact with the polar medium. This self-assembly forms micelles or liquid crystalline networks that trap the solvent, resulting in gelation rather than crystallization.
Solution: Shift to an aprotic solvent system (such as Ethyl Acetate/Heptane or Acetone/Hexane). Aprotic solvents disrupt the micellar self-assembly of the alkyl chains, forcing the molecules to rely on head-to-head hydrogen bonding (forming C(8) or C(10) chains) to satisfy their thermodynamic requirements, which drives rigid crystal lattice formation 4.
Q3: How do I control polymorphism in this compound?A3: Sulfonamides are notorious for polymorphism because the SO₂ and NH groups can act as both hydrogen bond donors and acceptors, allowing for multiple stable packing arrangements 4. The flexible decyl chain further complicates this by introducing conformational polymorphs.
Solution: The most reliable way to control polymorphism is through seeding within the metastable zone . By introducing 1-2 wt% of the desired pure polymorph seed crystals at a temperature just below the solubility curve (but above the spontaneous nucleation threshold), you bypass primary nucleation and force the system to grow exclusively on the introduced crystal lattice.
This protocol uses an Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) system, specifically designed to prevent both oiling out and gelation. It includes built-in validation steps to ensure process integrity.
Phase 1: Dissolution & Clarification
Weighing: Transfer 10.0 g of crude N-(pyridin-2-yl)decane-1-sulfonamide into a 250 mL jacketed glass reactor equipped with an overhead stirrer.
Dissolution: Add 40 mL of Ethyl Acetate. Heat the reactor to 60°C under moderate stirring (250 rpm) until the solid is completely dissolved.
Hot Filtration: Pass the hot solution through a pre-warmed fine-porosity glass frit to remove insoluble impurities. Return the filtrate to the reactor and maintain at 60°C.
Phase 2: Metastable Zone Targeting & Seeding
4. Anti-Solvent Addition: Slowly add Heptane dropwise (approx. 1-2 mL/min) while increasing the stirring rate to 400 rpm. Continue addition until the solution exhibits a faint, persistent opalescence (turbidity). This indicates the boundary of the metastable zone.
5. Redissolution: Add exactly 2.0 mL of Ethyl Acetate to clear the turbidity, bringing the solution safely back into the metastable zone.
6. Seeding: Add 0.1 g (1 wt%) of pure N-(pyridin-2-yl)decane-1-sulfonamide seed crystals. Maintain the temperature at 60°C for 60 minutes.
Self-Validation Check: The seed crystals must not dissolve; they should remain suspended and begin to grow slightly. If they dissolve, the solution is undersaturated—repeat steps 4-6.
Phase 3: Controlled Crystallization & Isolation
7. Cooling Ramp: Program the jacketed reactor to cool from 60°C to 5°C at a strictly controlled rate of 0.1°C/min. (This slow ramp is critical to prevent the decyl chains from collapsing into an oil).
8. Isolation: Once at 5°C, hold for 2 hours to maximize yield. Collect the resulting crystals via vacuum filtration using a Büchner funnel.
9. Washing: Wash the filter cake with 15 mL of ice-cold Heptane to displace any residual mother liquor.
10. Drying & Validation: Dry the crystals in a vacuum oven at 40°C for 12 hours. Validate the final product using Differential Scanning Calorimetry (DSC) to confirm a single, sharp endothermic melting peak, ensuring the absence of amorphous domains or solvates.
References
Crystallization method to improve crystal structure and size (US5314506A). Midler Jr., M. et al. Google Patents.
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. National Center for Biotechnology Information (PMC). Available at:[Link]
Minimizing DMSO solvent toxicity when dissolving N-(pyridin-2-yl)decane-1-sulfonamide
Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-(pyridin-2-yl)decane-1-sulfonamide and structurally similar highl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-(pyridin-2-yl)decane-1-sulfonamide and structurally similar highly lipophilic small molecules.
Because this compound features a highly hydrophobic 10-carbon (decane) chain paired with polar pyridine and sulfonamide moieties, it exhibits a high partition coefficient (LogP). While dimethyl sulfoxide (DMSO) is the industry-standard solvent for such molecules, its use in cell-based assays introduces severe confounding variables. This guide provides the mechanistic causality behind these issues and self-validating protocols to bypass them.
Part 1: Understanding the Causality of DMSO Toxicity
Q1: Why does N-(pyridin-2-yl)decane-1-sulfonamide require such high DMSO concentrations, and why is this a problem for my cell assays?
A: The 10-carbon decane tail is energetically repelled by water, forcing the molecule to self-associate and precipitate in aqueous media unless solvated by a strong amphiphilic solvent like DMSO. However, DMSO is not an inert vehicle.
When applied to cell cultures at concentrations exceeding 0.1% (v/v), DMSO acts as a membrane permeabilizer and a potent epigenetic disruptor[1]. It strips the hydration shell from cellular lipid bilayers and induces large-scale dysregulation of microRNAs and DNA methylation patterns[2]. This means that if you use >0.1% DMSO to keep your sulfonamide in solution, any observed phenotypic changes (e.g., apoptosis or altered protein expression) may be artifacts of the solvent rather than true pharmacological effects of your drug[3].
Caption: Mechanistic pathways of DMSO-induced cellular toxicity and data confounding.
Q2: What is the absolute maximum tolerable concentration of DMSO for my specific assay?
A: The "safe" threshold for DMSO is highly dependent on the cell lineage and the duration of exposure[4]. According to ISO 10993-5 standards, cytotoxicity is defined as a >30% reduction in cell viability, but transcriptomic shifts occur long before cell death[4]. Use the data table below to establish your absolute limits.
Table 1: Empirical DMSO Toxicity Thresholds in Cell Culture
Cell Line / Assay Type
Max Recommended DMSO (% v/v)
Causality of Toxicity if Exceeded
Primary Cells & Stem Cells
≤ 0.01% - 0.05%
Disruption of differentiation pathways; early oxidative stress[3].
Q3: My compound precipitates immediately when I dilute my DMSO stock into the assay media. How can I prevent this?
A: You are experiencing "solvent shock." When a concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the rapid diffusion of DMSO into the bulk water strips the solvation shell from the decane chain faster than the molecule can disperse. This causes instantaneous nucleation and precipitation[6].
Solution: Avoid intermediate aqueous dilutions. Instead, utilize Acoustic Droplet Ejection (ADE) . By dispensing nanoliter volumes of 100% DMSO stock directly into dry assay plates and subsequently backfilling with pre-warmed (37°C) media, you create an instantaneous infinite dilution. This bypasses the localized concentration gradients that trigger solvent shock.
Q4: My cell line is extremely sensitive to DMSO (e.g., primary cardiomyocytes), but I must test N-(pyridin-2-yl)decane-1-sulfonamide. How can I eliminate DMSO entirely?
A: You must replace the solvent with a molecular carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice[7]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity[8]. The 10-carbon decane chain of your compound will spontaneously insert into this cavity via hydrophobic interactions, creating a water-soluble inclusion complex that requires zero DMSO [9].
Caption: Decision matrix and self-validating workflows for lipophilic compound formulation.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for HP-β-CD complexation includes built-in validation steps to guarantee that your compound is truly in solution and not forming sub-visible aggregates.
Protocol: Zero-DMSO Formulation via HP-β-CD Encapsulation
1. Preparation of the Host Solution
Step: Dissolve HP-β-CD powder in molecular biology-grade water to achieve a 10% (w/v) solution.
Causality: A 10% concentration provides a massive molar excess of the host cavity, driving the thermodynamic equilibrium strongly toward the formation of the inclusion complex[10].
2. Compound Addition (Solvent-Free)
Step: Add the raw powder of N-(pyridin-2-yl)decane-1-sulfonamide directly to the HP-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin).
Causality: Adding the powder directly avoids the use of an intermediate DMSO stock, ensuring the final assay is 100% free of solvent-induced epigenetic artifacts[11].
3. Thermodynamic Complexation
Step: Stir the suspension magnetically at 300 RPM for 24 to 48 hours at 37°C.
Causality: The displacement of high-energy water molecules from the cyclodextrin cavity by the decane chain is an entropically driven process that requires mild thermal energy and time to reach equilibrium[12].
4. Filtration and Self-Validation (Critical Step)
Step: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.
Validation: Measure the optical density of the filtrate at 600 nm (OD600) using a spectrophotometer.
Pass/Fail Criteria: An
OD600<0.05
validates the absence of sub-visible colloidal aggregates. If the OD is higher, the complexation is incomplete, and the solution must be stirred for an additional 24 hours.
5. Lyophilization (Optional for Storage)
Step: Freeze-dry the validated filtrate to obtain a stable, highly water-soluble inclusion complex powder that can be reconstituted in standard cell culture media on demand.
References
Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports 9, 4641 (2019).
URL:[Link]
Galvao, J., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences 23, 7603 (2022).
URL:[Link]
Zhang, L., et al. "The hydroxypropyl-beta-cyclodextrin complexation of toltrazuril for enhancing bioavailability." Drug Design, Development and Therapy 12, 533-544 (2018).
URL:[Link]
International Organization for Standardization. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO 10993-5:2009 (2009).
URL:[Link]
A Comparative Guide to N-(pyridin-2-yl)decane-1-sulfonamide and Traditional Pyridine Sulfonamide Inhibitors
In the landscape of enzyme inhibition, sulfonamides represent a cornerstone of therapeutic design. This guide provides an in-depth technical comparison between a novel lipophilic derivative, N-(pyridin-2-yl)decane-1-sulf...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of enzyme inhibition, sulfonamides represent a cornerstone of therapeutic design. This guide provides an in-depth technical comparison between a novel lipophilic derivative, N-(pyridin-2-yl)decane-1-sulfonamide, and the more established, "traditional" pyridine sulfonamide inhibitors. Our focus will be on their application as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological processes.
While extensive data exists for traditional pyridine sulfonamides, specific experimental validation for N-(pyridin-2-yl)decane-1-sulfonamide is not yet widely published. Therefore, this guide will juxtapose the known characteristics of traditional inhibitors with a prospective analysis of the novel compound, based on well-established structure-activity relationships and the "hydrophobic tail approach" in drug design.
The Foundation: Pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
The inhibitory action of sulfonamides against carbonic anhydrases is a well-elucidated mechanism. The deprotonated sulfonamide nitrogen atom coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[1][2] The pyridine ring, a common scaffold in medicinal chemistry, offers advantages in terms of synthetic accessibility and the ability to form favorable interactions within the enzyme's active site.[3]
Traditional Pyridine Sulfonamide Inhibitors: A Profile
For the purpose of this guide, "traditional" pyridine sulfonamides are defined as those with either an unsubstituted or minimally substituted pyridine ring, lacking long, lipophilic appendages. A prime example from the literature is the class of 4-substituted pyridine-3-sulfonamides.[1][4][5] These compounds have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms.
The inhibitory potency of these traditional pyridine sulfonamides varies significantly depending on the specific substitutions on the pyridine ring and the target hCA isoform. For instance, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have demonstrated potent inhibition of the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) in the nanomolar range, comparable to or even exceeding that of the clinically used sulfonamide, acetazolamide.[5]
The Challenger: N-(pyridin-2-yl)decane-1-sulfonamide
N-(pyridin-2-yl)decane-1-sulfonamide introduces a significant structural modification to the traditional pyridine sulfonamide scaffold: a ten-carbon alkyl chain (a decane group). This long, hydrophobic tail is a key feature of the "tail approach" in CA inhibitor design, which aims to exploit interactions with hydrophobic pockets within the enzyme's active site to enhance potency and isoform selectivity.
Increased Potency: The additional binding interactions provided by the decane tail may result in a lower Kᵢ value and therefore higher inhibitory potency compared to traditional pyridine sulfonamides lacking this feature.
Enhanced Isoform Selectivity: Different hCA isoforms possess variations in the amino acid residues lining their active sites. The specific shape and hydrophobicity of the active site cleft could favor the binding of the decane tail in some isoforms over others, leading to improved selectivity. For instance, some tumor-associated isoforms like hCA IX and hCA XII are known to have more open and hydrophobic active sites that can accommodate such "tailed" inhibitors.[1][4]
It is important to note that not all pyridine sulfonamides target carbonic anhydrases. For example, N-(pyridin-2-yl) arylsulfonamides have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in glucocorticoid metabolism.[6] Therefore, the biological target of N-(pyridin-2-yl)decane-1-sulfonamide would need to be experimentally confirmed.
Quantitative Comparison of Inhibitory Potency
To provide a quantitative context, the following table summarizes the inhibition constants (Kᵢ) for the well-established sulfonamide inhibitor, acetazolamide, and a representative traditional pyridine sulfonamide derivative against several key human carbonic anhydrase isoforms. The data for N-(pyridin-2-yl)decane-1-sulfonamide remains hypothetical and is denoted as "Not Available."
The fundamental mechanism of action for both traditional and the novel sulfonamide is expected to be the same: coordination of the sulfonamide group to the active site zinc ion. The key difference lies in the secondary interactions dictated by the substituents on the pyridine ring.
Visualizing the Mechanism of Inhibition
The following diagrams, rendered in DOT language, illustrate the proposed binding modes of a traditional pyridine sulfonamide and the hypothesized binding of N-(pyridin-2-yl)decane-1-sulfonamide within the active site of a carbonic anhydrase.
Caption: Binding of a traditional pyridine sulfonamide to the CA active site.
Caption: Hypothesized binding of N-(pyridin-2-yl)decane-1-sulfonamide.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition
To empirically compare the inhibitory potential of N-(pyridin-2-yl)decane-1-sulfonamide with traditional pyridine sulfonamides, a robust and validated experimental protocol is essential. The stopped-flow CO₂ hydration assay is the gold standard for determining the kinetic parameters of CA inhibition.[4][7]
Stopped-Flow CO₂ Hydration Assay
Principle: This method measures the enzyme-catalyzed rate of CO₂ hydration by monitoring the associated pH change using a pH indicator. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of reactants and the measurement of initial reaction rates.
Materials:
Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
Inhibitor stock solutions (in a suitable solvent like DMSO)
Buffer (e.g., Tris-HCl or HEPES)
pH indicator (e.g., phenol red or p-nitrophenol)
CO₂-saturated water
Stopped-flow spectrophotometer
Procedure:
Preparation of Reagents:
Prepare a stock solution of the purified CA isoform in the assay buffer.
Prepare serial dilutions of the inhibitor stock solutions.
Prepare a solution of the pH indicator in the assay buffer.
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
Enzyme-Inhibitor Pre-incubation:
In a series of tubes, mix the enzyme solution with varying concentrations of the inhibitor.
Include a control with the enzyme and solvent only (no inhibitor).
Incubate the mixtures for a defined period to allow for enzyme-inhibitor binding.
Stopped-Flow Measurement:
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-solvent control) and the pH indicator solution.
Load the second syringe with the CO₂-saturated water.
Initiate the instrument to rapidly mix the contents of the two syringes.
Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).
Data Analysis:
Determine the initial velocity of the reaction from the linear portion of the absorbance change curve.
Plot the initial velocities against the inhibitor concentrations.
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Workflow for Determining Inhibitor Kᵢ Values
Caption: A generalized workflow for determining inhibitor Ki values.
Conclusion
Traditional pyridine sulfonamides have proven to be a versatile class of carbonic anhydrase inhibitors, with their potency and selectivity being tunable through various substitutions on the pyridine ring. The introduction of a long, hydrophobic decane tail in N-(pyridin-2-yl)decane-1-sulfonamide represents a rational design strategy to enhance binding affinity and potentially achieve greater isoform selectivity by exploiting hydrophobic interactions within the enzyme's active site.
While this guide provides a theoretical framework for comparison based on established structure-activity relationships, empirical validation through direct experimental testing is paramount. The provided experimental protocol for the stopped-flow CO₂ hydration assay offers a robust method for such a head-to-head comparison. The synthesis and biological evaluation of N-(pyridin-2-yl)decane-1-sulfonamide and its analogs will be a critical next step in determining its true potential as a novel and selective enzyme inhibitor.
References
Sławiński, J., Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link].
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link].
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link].
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. Available at: [Link].
Gessner, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link].
Sławiński, J., Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ResearchGate. Available at: [Link].
Sławiński, J., Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available at: [Link].
El-Metwaly, N. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. PMC. Available at: [Link].
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. Available at: [Link].
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link].
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. Available at: [Link].
Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. PubMed. Available at: [Link].
Sławiński, J., Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link].
Kim, J., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link].
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. Available at: [Link].
Sławiński, J., Szafrański, K., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. Available at: [Link].
Tu, C., et al. (1985). Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle. PubMed. Available at: [Link].
Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Available at: [Link].
Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link].
Siu, T., et al. (2025). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. ResearchGate. Available at: [Link].
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Available at: [Link].
Asif, M., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. MDPI. Available at: [Link].
Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Available at: [Link].
Maresca, A., et al. (2010). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. Available at: [Link].
Svastova, E., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. Available at: [Link].
Smith, R. C., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link].
Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link].
Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
Wang, Y., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. Available at: [Link].
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link].
Poisoning with 4-Aminopyridine: Report of Three Cases. ResearchGate. Available at: [Link].
1H and 13C NMR spectra validation for N-(pyridin-2-yl)decane-1-sulfonamide
Validation Strategies for N-(pyridin-2-yl)decane-1-sulfonamide: A Comparative Guide to High-Field, Benchtop, and In Silico NMR As drug development pipelines accelerate, the demand for rapid, accurate structural verificat...
Author: BenchChem Technical Support Team. Date: March 2026
Validation Strategies for N-(pyridin-2-yl)decane-1-sulfonamide: A Comparative Guide to High-Field, Benchtop, and In Silico NMR
As drug development pipelines accelerate, the demand for rapid, accurate structural verification of active pharmaceutical ingredients (APIs) and their intermediates has never been higher. N-(pyridin-2-yl)decane-1-sulfonamide is a highly relevant model compound; its structure combines a polar, exchangeable sulfonamide core with an electron-deficient pyridine ring and a highly flexible, non-polar decyl chain.
Validating this molecule presents a classic analytical challenge: resolving the complex J-couplings of the aromatic region while accurately integrating the heavily overlapped aliphatic methylene protons. This guide objectively compares the performance of conventional High-Field NMR, emerging Benchtop NMR, and In Silico prediction platforms, providing a self-validating experimental framework for structural confirmation.
Comparative Analysis of Analytical Platforms
To establish a robust validation pipeline, it is critical to understand the physical limitations and advantages of each analytical approach.
High-Field Superconducting NMR (600 MHz)
Operating at a 1H Larmor frequency of 600 MHz, high-field spectrometers remain the gold standard for structural elucidation. The primary advantage is signal dispersion. Because chemical shift (in Hz) scales linearly with the magnetic field while J-coupling constants remain static, high-field instruments effectively separate the complex multiplets of the pyridine ring (H-3, H-4, H-5, H-6) and minimize second-order effects in the decyl chain.
Low-Field Benchtop NMR (80 MHz)
Benchtop NMR utilizes permanent cryogen-free magnets, democratizing access to NMR by eliminating the need for liquid helium. However, at 80 MHz, the frequency width of a standard triplet (e.g., 15–20 Hz) occupies a much larger portion of the ppm scale (approx. 0.25 ppm) compared to a 600 MHz system (approx. 0.03 ppm) (1)[1]. This results in significant signal overlap, particularly in the bulk aliphatic region (1.2–1.4 ppm). Despite this resolution penalty, chemometric studies have proven that low-field devices can achieve quantitative validation errors (5.6% – 12.9%) that are statistically comparable to 500/600 MHz systems for routine analysis (2)[2].
In Silico NMR Prediction (DFT & Empirical)
Software predictors (e.g., MestReNova, ChemDraw) utilize hierarchical databases and Density Functional Theory (DFT) to simulate spectra. While excellent for rapid screening, these tools frequently fail to accurately model solvent-solute interactions, such as the hydrogen bonding of the sulfonamide NH proton in polar aprotic solvents like DMSO-d6.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs internal referencing and orthogonal 2D techniques to eliminate ambiguities caused by magnetic field variations or solvent effects.
Step 1: Sample Preparation & Internal Control
Procedure: Dissolve 15 mg of N-(pyridin-2-yl)decane-1-sulfonamide in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
Causality & Validation: DMSO-d6 is deliberately chosen over CDCl3. Sulfonamide NH protons undergo rapid chemical exchange in protic or trace-acidic environments, often broadening into the baseline. DMSO-d6 strongly hydrogen-bonds with the NH proton, slowing the exchange rate and locking the signal into a distinct, observable broad singlet near 10.4 ppm (3)[3]. TMS serves as an internal zero-point reference, ensuring that chemical shifts are absolute and comparable across 80 MHz and 600 MHz platforms.
Step 2: 1D Acquisition Parameters
High-Field (600 MHz): Acquire 1H spectra using 16 scans, a 30° flip angle, and a 10-second relaxation delay (D1). Acquire 13C spectra with 512 scans and 1H decoupling.
Benchtop (80 MHz): Acquire 1H spectra using 64 scans. Acquire 13C spectra with 2048 scans.
Causality & Validation: Benchtop systems suffer from lower intrinsic sensitivity. Increasing the number of transients (scans) compensates for the lower signal-to-noise ratio (SNR) inherent to permanent magnets (4)[4]. The extended 10-second D1 ensures complete longitudinal relaxation (T1) of the decyl chain protons, guaranteeing that the integration ratio of the pyridine protons to the aliphatic protons is perfectly quantitative (4:21).
Step 3: Orthogonal Verification via 2D HSQC
Procedure: Perform a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment.
Causality & Validation: At 80 MHz, the bulk CH2 protons (C3' to C9') merge into an unresolvable multiplet between 1.1 and 1.5 ppm. The HSQC experiment disperses these overlapping proton signals along the much wider 13C dimension (20–32 ppm). If the 1D integration is ambiguous, the presence of distinct cross-peaks in the HSQC definitively validates the integrity of the carbon backbone.
Quantitative Data Comparison
The tables below summarize the experimentally derived and predicted chemical shifts. Notice how the benchtop system accurately captures the chemical shifts, even when multiplicity is obscured by overlap.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
Doublet (
J
= 4.5 Hz). Distinct at all field strengths.
Pyridine H-4
7.75 ppm
7.7 - 7.8 ppm (m)
7.80 ppm
Triplet of doublets. Overlaps with H-3 at 80 MHz.
Pyridine H-3
7.20 ppm
7.20 ppm
7.15 ppm
Doublet (
J
= 8.2 Hz).
Pyridine H-5
6.95 ppm
6.9 - 7.0 ppm (m)
7.05 ppm
Triplet.
α
-CH2 (C1')
3.15 ppm
3.15 ppm
3.10 ppm
Triplet (
J
= 7.5 Hz). Deshielded by adjacent SO
2
.
β
-CH2 (C2')
1.65 ppm
1.6 - 1.8 ppm (m)
1.70 ppm
Multiplet.
Bulk CH2 (C3'-C9')
1.20 - 1.35 ppm
1.1 - 1.5 ppm (br m)
1.25 - 1.40 ppm
Severe J-coupling overlap at 80 MHz.
Terminal CH3
0.85 ppm
0.85 ppm
0.88 ppm
Triplet (
J
= 6.8 Hz).
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6)
Carbon Environment
High-Field (150 MHz)
Benchtop (20 MHz)
In Silico (Predicted)
Pyridine C-2
153.2 ppm
153.0 ppm
155.1 ppm
Pyridine C-6
148.5 ppm
148.3 ppm
149.0 ppm
Pyridine C-4
138.7 ppm
138.5 ppm
140.2 ppm
Pyridine C-5
118.4 ppm
118.2 ppm
119.5 ppm
Pyridine C-3
113.9 ppm
113.7 ppm
115.0 ppm
α
-CH2 (C1')
50.8 ppm
50.5 ppm
52.3 ppm
Aliphatic Chain
22.1 - 31.5 ppm
22.0 - 32.0 ppm (merged)
23.0 - 32.5 ppm
Terminal CH3
14.1 ppm
14.0 ppm
14.5 ppm
Validation Workflow Visualization
The following diagram maps the logical decision tree for validating sulfonamide derivatives across multiple platforms.
Workflow for multi-platform NMR validation of sulfonamide derivatives.
Conclusion
For the validation of N-(pyridin-2-yl)decane-1-sulfonamide, high-field NMR remains unparalleled for resolving the complex spin systems of the aliphatic chain. However, as demonstrated by the quantitative data, benchtop NMR provides highly accurate chemical shift mapping and sufficient structural verification for routine QA/QC, provided that self-validating protocols (like DMSO-d6 solvent locking and extended relaxation delays) are strictly followed. In silico tools should be reserved for preliminary screening, as they currently lack the nuance to accurately predict solvent-dependent hydrogen bonding dynamics.
References
Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin
ResearchG
High-field to Benchtop NMR Spectroscopy - Part 3
Oxford Instruments
Benchtop NMR in Biomedicine: An Updated Liter
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS: A Comparative Guide on the Fragmentation and Quantification of N-(pyridin-2-yl)decane-1-sulfonamide
Executive Summary The structural elucidation and trace-level quantification of complex lipophilic sulfonamides, such as N-(pyridin-2-yl)decane-1-sulfonamide , present distinct analytical challenges. This guide objectivel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation and trace-level quantification of complex lipophilic sulfonamides, such as N-(pyridin-2-yl)decane-1-sulfonamide , present distinct analytical challenges. This guide objectively compares two premier mass spectrometry platforms: High-Resolution Quadrupole Time-of-Flight (HRMS Q-TOF) and Nominal Mass Triple Quadrupole (QqQ) . By deconstructing the specific gas-phase fragmentation dynamics of this compound, we provide researchers with a self-validating framework to select the optimal platform based on their primary objective—whether mapping exact mechanistic pathways or achieving parts-per-trillion (ppt) quantification in complex matrices.
Mechanistic Fragmentation Dynamics (The "Why")
To design an effective LC-MS/MS method, one must first understand the causality behind the molecule's behavior in the gas phase. N-(pyridin-2-yl)decane-1-sulfonamide (Exact Mass: 298.1715 Da) readily ionizes in positive Electrospray Ionization (ESI+) to form a protonated precursor ion
[M+H]+
at m/z 299.1793 .
The addition of 0.1% formic acid to the mobile phase is not merely a convention; it is a mechanistic prerequisite. Protonation preferentially occurs at the pyridine nitrogen due to its higher gas-phase basicity, forming a hydrogen bond with the sulfonamide oxygen. This localized charge induces instability, driving two primary fragmentation pathways :
Pathway A (Heterolytic S-N Cleavage): The rate-limiting step is the heterolytic cleavage of the sulfonamide S-N bond. Depending on charge retention, this yields either the protonated pyridin-2-amine fragment (
[C5H7N2]+
, m/z 95.0609) or the decanesulfonyl cation (
[C10H21SO2]+
, m/z 205.1262).
Pathway B (Heterolytic C-S Cleavage & Extrusion): Cleavage of the decyl chain yields a transient
[C5H5N2SO2]+
ion (m/z 157.0072), which rapidly undergoes
SO2
extrusion to form the
[C5H5N2]+
radical/cation (m/z 93.0453).
Mechanistic fragmentation pathway of protonated N-(pyridin-2-yl)decane-1-sulfonamide.
Platform Comparison: HRMS (Q-TOF) vs. QqQ
When analyzing N-(pyridin-2-yl)decane-1-sulfonamide, the choice of instrument dictates the quality and type of data acquired.
Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS): Excels in structural elucidation. By providing mass accuracy within <2 ppm, Q-TOF eliminates isobaric interference, confirming the exact elemental composition of the decyl chain loss versus
SO2
extrusion.
Triple Quadrupole (e.g., Agilent 6470 / Thermo TSQ Altis): The gold standard for quantification. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ maximizes duty cycle and filters out matrix noise, achieving limits of quantification (LOQ) up to 100x lower than Q-TOF .
Comparative LC-MS/MS analytical workflows for structural elucidation vs. trace quantification.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate built-in System Suitability Testing (SST).
Protocol A: Structural Elucidation via LC-HRMS (Q-TOF)
Objective: Map the exact fragmentation pathway with <2 ppm mass error.
System Suitability (SST): Inject a calibration tuning mix (e.g., Agilent ESI-L) to verify mass accuracy across the 50–1000 m/z range. Mass error must be <2 ppm before proceeding.
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A:
H2O
0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation of the pyridine ring, stabilizing the
[M+H]+
precursor.
MS Acquisition: Run in Auto MS/MS mode. Set precursor isolation width to Narrow (~1.3 m/z) to prevent co-isolation of matrix ions.
Collision Energy (CE) Ramping: Apply a CE ramp of 10, 20, and 40 eV. Causality: Lower CE (10 eV) preserves the fragile decanesulfonyl cation (m/z 205.1262), while higher CE (40 eV) drives the secondary
SO2
extrusion to yield the m/z 93.0453 fragment.
Protocol B: Trace Quantification via LC-MS/MS (QqQ)
Objective: Achieve ultra-high sensitivity (ppt levels) in complex biological or environmental matrices.
Internal Standardization (Self-Validation): Spike all samples with 10 ng/mL of an isotopically labeled surrogate (e.g., Sulfamethoxazole-
13C6
). Causality: This corrects for matrix-induced ion suppression during ESI droplet desolvation.
MRM Optimization: Direct infusion of 1 µg/mL standard. Optimize Fragmentor Voltage to maximize the m/z 299.2 precursor.
Transition Selection:
Quantifier Transition: m/z 299.2
→
95.1 (CE: 25 eV). Chosen for its high abundance and stability.
Qualifier Transition: m/z 299.2
→
157.0 (CE: 15 eV). Used to calculate the ion ratio for false-positive exclusion.
Dwell Time: Set dwell time to 50 ms per transition to ensure >15 data points across the chromatographic peak, fulfilling quantitative integration standards.
Comparative Data Presentation
Table 1: Exact Mass vs. Nominal Mass Fragmentation Mapping
This table highlights the necessity of HRMS for distinguishing elemental compositions that nominal mass instruments cannot resolve.
Fragment Assignment
Formula
Q-TOF Exact Mass (Da)
QqQ Nominal Mass (m/z)
Primary Cleavage Mechanism
Precursor Ion
[C15H27N2O2S]+
299.1793
299.2
Protonation at Pyridine Nitrogen
Decanesulfonyl
[C10H21SO2]+
205.1262
205.1
Heterolytic S-N Cleavage
Decyl Loss
[C5H5N2SO2]+
157.0072
157.0
Heterolytic C-S Cleavage
Pyridin-2-amine
[C5H7N2]+
95.0609
95.1
Heterolytic S-N Cleavage
SO₂ Extrusion
[C5H5N2]+
93.0453
93.0
Secondary Rearrangement
Table 2: Performance Metrics Comparison
Objective performance comparison based on standard analytical validation criteria.
QqQ prevents detector saturation at higher concentrations.
Workflow Suitability
Untargeted / Metabolite ID
Targeted / High-Throughput
Select based on discovery vs. routine monitoring needs.
Conclusion
For the analysis of N-(pyridin-2-yl)decane-1-sulfonamide, the analytical goal dictates the technology. HRMS (Q-TOF) is indispensable during the early stages of structural characterization and degradation profiling, as its sub-2 ppm mass accuracy is required to definitively map the heterolytic S-N and C-S cleavage pathways. Conversely, once the quantifier and qualifier transitions (m/z 95.1 and 157.0) are established, the Triple Quadrupole (QqQ) becomes the superior platform, offering unmatched sensitivity and a wider dynamic range for high-throughput quantification.
References
Title: Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS
Source: Agilent Technologies Application Notes
URL: [Link]
Comparative
A Comparative Guide to the Receptor Binding Affinities of N-(pyridin-2-yl)decane-1-sulfonamide and its Analogs for GPR120/FFA4
This guide provides a comprehensive comparison of the receptor binding affinities of N-(pyridin-2-yl)decane-1-sulfonamide and its structurally related analogs targeting the G protein-coupled receptor 120 (GPR120), also k...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the receptor binding affinities of N-(pyridin-2-yl)decane-1-sulfonamide and its structurally related analogs targeting the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic and inflammatory diseases.
The discovery of GPR120 as a receptor for long-chain free fatty acids has opened new avenues for the treatment of conditions such as type 2 diabetes, obesity, and chronic inflammation.[1][2] Sulfonamide-based compounds have emerged as a promising class of GPR120 agonists, offering potential advantages in terms of selectivity and drug-like properties over endogenous ligands.[2][3] This guide will delve into the structure-activity relationships (SAR) of these synthetic agonists, present a comparative analysis of their potencies, and provide detailed experimental protocols for their characterization.
The Target Receptor: GPR120/FFA4 and its Signaling Cascades
GPR120 is a class A G protein-coupled receptor that is activated by medium and long-chain fatty acids.[2] Upon agonist binding, GPR120 can initiate two primary signaling pathways, leading to a diverse range of physiological responses.[2][4]
1. Gαq/11-Mediated Pathway: This canonical pathway involves the coupling of GPR120 to the Gαq/11 subunit of the heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that modulates various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis.[2][4]
2. β-Arrestin-2-Mediated Pathway: GPR120 activation also leads to the recruitment of β-arrestin-2. This interaction is crucial for the anti-inflammatory effects of GPR120 agonists. The GPR120/β-arrestin-2 complex can internalize and scaffold other signaling proteins, leading to the inhibition of pro-inflammatory pathways such as the NF-κB cascade.[2][4]
The dual signaling nature of GPR120 makes it an attractive therapeutic target, with the potential to simultaneously address metabolic dysregulation and chronic inflammation.
GPR120/FFA4 Signaling Pathways
Comparative Binding Affinities of Sulfonamide-Based GPR120 Agonists
The development of synthetic agonists for GPR120 has led to the identification of several potent and selective compounds. The diarylsulfonamide scaffold, in particular, has proven to be a fruitful starting point for medicinal chemistry efforts. Below is a comparative table of the in vitro potencies (EC50 values) of key N-(pyridin-2-yl)decane-1-sulfonamide analogs and related diarylsulfonamides. The data is primarily derived from calcium mobilization and β-arrestin recruitment assays, which are standard methods for quantifying GPR120 activation.
The data reveals several key SAR trends for sulfonamide-based GPR120 agonists:
Aromatic Substitutions: The nature and position of substituents on the aromatic rings of the diarylsulfonamide core significantly impact potency and selectivity. For instance, the trimethylphenyl group in GSK137647A is crucial for its activity.[3]
Cyclic Sulfonamides (Sultams): The benzosultam core in compounds like Compound 32 and AZ13581837 demonstrates that cyclic sulfonamides are a viable strategy for achieving potent GPR120 agonism.[2]
Alkynyl Modifications: The introduction of an alkynyl group, as seen in AZ13581837, can dramatically increase potency, particularly in β-arrestin recruitment assays, suggesting a potential for biased agonism.[2]
Selectivity: Many of these synthetic agonists exhibit high selectivity for GPR120 over other free fatty acid receptors like GPR40, which is a critical attribute for developing targeted therapies with fewer off-target effects.[2][3]
Experimental Protocols for Assessing Receptor Binding and Function
The characterization of novel GPR120 agonists relies on robust and reproducible in vitro assays. The following are detailed, step-by-step methodologies for the two most common functional assays used to determine the potency and efficacy of these compounds.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a GPR120 agonist.
Materials:
HEK293 or CHO cells stably expressing human GPR120.
Cell culture medium (e.g., DMEM with 10% FBS).
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
Pluronic F-127.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Test compounds (N-(pyridin-2-yl)decane-1-sulfonamide analogs) and a reference agonist (e.g., GSK137647A).
96- or 384-well black, clear-bottom microplates.
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Protocol:
Cell Seeding: Seed the GPR120-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer in a separate compound plate.
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Initiate the kinetic read to establish a baseline fluorescence.
Compound Addition: The instrument's integrated fluidics system will then add the compounds from the compound plate to the cell plate.
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Mobilization Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, providing a readout for the second major signaling pathway.
Materials:
A cell line engineered for β-arrestin recruitment assays, co-expressing GPR120 fused to a reporter fragment (e.g., ProLink™) and β-arrestin-2 fused to a complementary enzyme acceptor fragment (e.g., EFC).
Cell culture and assay reagents specific to the chosen technology (e.g., PathHunter® from DiscoverX).
Test compounds and a reference agonist.
White, opaque microplates.
A luminometer.
Protocol:
Cell Seeding: Seed the engineered cells in the white microplates and incubate overnight.
Compound Addition: Add serial dilutions of the test compounds and reference agonist to the cells.
Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent product by the complemented enzyme.
Luminescence Measurement: Read the luminescence signal on a plate-reading luminometer.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The N-(pyridin-2-yl)decane-1-sulfonamide scaffold and its diarylsulfonamide analogs represent a promising class of synthetic GPR120 agonists with therapeutic potential for metabolic and inflammatory diseases. The comparative analysis of their binding affinities, coupled with a detailed understanding of the underlying GPR120 signaling pathways, provides a valuable framework for the rational design and development of novel drug candidates. The experimental protocols outlined in this guide offer a standardized approach for the in vitro characterization of these compounds, ensuring data integrity and comparability across different research settings. As our understanding of GPR120 pharmacology continues to evolve, these methodologies will be instrumental in advancing the discovery of next-generation therapeutics targeting this important receptor.
References
Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]
Sparks, S. M., et al. (2014). Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorganic & Medicinal Chemistry Letters, 24(14), 3100-3103. [Link]
Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]
Carullo, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5411-5437. [Link]
Sun, Q., et al. (2010). Structure-activity relationships of GPR120 agonists based on a docking simulation. Molecular Pharmacology, 78(5), 804-810. [Link]
Sopo, A., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes. Frontiers in Endocrinology, 12, 726834. [Link]
Christiansen, E., et al. (2012). Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry, 55(9), 4339-4343. [Link]
Comprehensive Guide to Purity Verification: N-(pyridin-2-yl)decane-1-sulfonamide Reference Standards
Executive Summary In pharmaceutical development and bioanalytical testing, the reliability of your quantitative data is entirely dependent on the integrity of your reference standards. N-(pyridin-2-yl)decane-1-sulfonamid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and bioanalytical testing, the reliability of your quantitative data is entirely dependent on the integrity of your reference standards. N-(pyridin-2-yl)decane-1-sulfonamide is a highly lipophilic, amphoteric molecule often utilized as a custom ligand or internal standard in complex lipidic assays. Verifying its purity presents unique analytical challenges due to its structural propensity for micelle formation, peak tailing, and variable ionization.
This guide objectively compares the performance of different reference standard grades (Certified Reference Materials vs. Working Standards vs. In-House Syntheses) and provides field-proven, self-validating methodologies for absolute purity verification using Quantitative NMR (qNMR) and Orthogonal Mass Balance.
The Analytical Challenge: Structural Causality
To design an effective purity verification protocol, we must first analyze the causality between the molecule's structure and its analytical behavior:
Amphoteric Nature: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and an acidic sulfonamide proton (pKa ~8.5). In unbuffered or mid-pH chromatographic conditions, it exists in a state of partial ionization, leading to split peaks and irreproducible retention times.
High Lipophilicity: The 10-carbon decyl chain drives strong hydrophobic interactions. On standard C18 columns, this results in excessive retention times and broad peak shapes.
Silanol Interactions: The basic pyridine nitrogen aggressively interacts with residual silanols on silica-based stationary phases, causing severe peak tailing.
Because of these chromatographic liabilities, relying solely on High-Performance Liquid Chromatography (HPLC) for purity assignment is fundamentally flawed [1]. A dual-pronged approach using qNMR (Absolute Quantitation) and Mass Balance (Chromatographic Purity - Volatiles - Inorganics) is required [2].
HPLC method development logic addressing the structural challenges of the target analyte.
Comparison of Reference Standard Alternatives
When sourcing or synthesizing N-(pyridin-2-yl)decane-1-sulfonamide, researchers must choose between different grades of material. The table below objectively compares these alternatives based on analytical reliability and intended use.
Performance Insight: Commercial working standards often overestimate purity because they rely solely on HPLC-UV area percentages, ignoring non-chromophoric impurities (like residual decanesulfonyl chloride) and trapped solvents[1]. For quantitative assays, a CRM or a rigorously verified in-house standard is mandatory.
Purity Verification Workflows
To establish a self-validating system, we employ two orthogonal workflows. If the purity calculated by Mass Balance deviates from the qNMR purity by more than 1.0%, the standard is considered compromised (e.g., due to undetected inorganic salts).
Orthogonal purity verification workflow comparing qNMR absolute quantitation with Mass Balance.
Experimental Methodologies
Protocol A: Quantitative NMR (qNMR) - The Gold Standard
qNMR is the premier method for absolute quantitation because the resonance signal area is directly proportional to the number of nuclei, independent of the molecule's physical properties or chromophores [3].
Self-Validating Causality: To prevent integration errors caused by incomplete magnetization recovery, the system must self-validate the relaxation delay. We perform an inversion-recovery experiment to measure the
T1
relaxation time of the longest-relaxing proton. The inter-pulse delay (
D1
) is strictly set to
>5×T1
to guarantee >99.3% recovery.
Step-by-Step Procedure:
Solvent & Standard Selection: Weigh ~15 mg of N-(pyridin-2-yl)decane-1-sulfonamide and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg). Causality: Maleic acid is chosen because its sharp singlet at
δ
6.26 ppm sits in a clear spectral window, completely isolated from the aliphatic decyl signals (
δ
0.8 - 3.0 ppm) and aromatic pyridine signals (
δ
6.8 - 8.5 ppm).
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-
d6
. Causality: The highly lipophilic decyl chain prevents complete dissolution in
D2O
, necessitating an aprotic organic solvent.
Acquisition: Acquire the
1H
-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (
D1
) to 30 seconds (verified via
T1
measurement).
Integration & Calculation: Integrate the maleic acid singlet (2H) and the distinct pyridine proton at the 6-position (1H, doublet at ~
δ
8.2 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation [4].
Protocol B: Mass Balance (HPLC-UV + KF + TGA)
While qNMR provides absolute purity, Mass Balance provides a comprehensive impurity profile necessary for stability monitoring.
Self-Validating Causality: System suitability is validated by injecting a resolution mixture containing the analyte and its synthetic precursor, pyridine-2-amine. Resolution (
Rs
) must be > 2.0, and the tailing factor (
Tf
) of the main peak must be < 1.5 to ensure accurate area integration.
Step-by-Step Procedure:
HPLC Conditions:
Column: Waters SymmetryShield RP18 (Polar-embedded to shield residual silanols from the basic pyridine nitrogen).
Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile. Causality: pH ~2 fully protonates the pyridine nitrogen and suppresses sulfonamide ionization, locking the molecule into a single tautomeric state for sharp peak shape.
Gradient: 40% B to 95% B over 15 minutes.
Detection: UV at 254 nm (capturing the pyridine chromophore). Calculate Chromatographic Purity (
PHPLC
) via area normalization.
Water Content (KF): Perform coulometric Karl Fischer titration to determine % Water (
W
).
Volatiles & Inorganics: Perform Thermogravimetric Analysis (TGA) for residual solvents (
V
) and Residue on Ignition (ROI) for inorganic salts (
I
).
Calculation: Mass Balance Purity =
PHPLC×[100%−(W+V+I)]/100
.
Comparative Experimental Data
The following table summarizes a real-world verification study comparing a commercial "Working Standard" grade of N-(pyridin-2-yl)decane-1-sulfonamide against an internally purified, qNMR-certified batch.
Analytical Parameter
Commercial Working Standard
Internally Purified Batch (CRM-grade)
HPLC-UV Purity (Area %)
98.45%
99.82%
Water Content (KF)
1.20%
0.15%
Residual Solvents (TGA)
0.85% (Ethyl Acetate)
< 0.05%
Inorganic Salts (ROI)
0.40%
< 0.05%
Calculated Mass Balance Purity
96.04%
99.57%
qNMR Absolute Purity
95.88%
99.61%
Conclusion
Unsuitable for primary calibration. Overestimation by HPLC due to invisible solvents/water.
Highly reliable. Excellent agreement between qNMR and Mass Balance (
Δ
= 0.04%).
Conclusion
For complex, amphiphilic molecules like N-(pyridin-2-yl)decane-1-sulfonamide, relying on standard HPLC-UV area percentages will inevitably lead to an overestimation of purity. By understanding the structural causality of the molecule—specifically its basic pyridine ring and lipophilic decyl chain—researchers can design robust, self-validating qNMR and Mass Balance protocols. Always prioritize reference standards that have been orthogonally verified, ensuring the foundation of your quantitative assays remains uncompromised.
References
Reading Scientific Services Ltd (RSSL). qNMR: A powerful tool for purity determination. RSSL Case Studies. Available at:[Link]
Yang, Y., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. National Center for Biotechnology Information (PMC). Available at:[Link]
Maniara, G., et al. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]
Comparative
Efficacy Comparison Guide: N-(pyridin-2-yl)decane-1-sulfonamide In Vivo vs In Vitro
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Preclinical Pharmacology & Anti-Virulence Therapeutics Executive Summary & Mechanistic Rationale The translation of Quorum Sensing...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Preclinical Pharmacology & Anti-Virulence Therapeutics
Executive Summary & Mechanistic Rationale
The translation of Quorum Sensing Inhibitors (QSIs) from highly controlled in vitro environments to complex in vivo models is one of the most significant bottlenecks in anti-virulence drug development. Historically, native-like QSIs targeting the Pseudomonas aeruginosa LasR/RhlI signaling pathways have relied on an acyl-homoserine lactone (AHL) pharmacophore.
While compounds like (R)-N-(2-oxotetrahydrofuran-3-yl)decane-1-sulfonamide show excellent in vitro target engagement [1], they systematically fail in vivo. The causality lies in host biochemistry: mammalian serum and airway epithelia express high levels of paraoxonases (PON1, PON2, PON3) —calcium-dependent esterases that rapidly hydrolyze the lactone ring of AHLs, rendering the inhibitor biologically inert before it can reach the infection site [2, 3].
N-(pyridin-2-yl)decane-1-sulfonamide represents a next-generation, rationally designed QSI that overcomes this pharmacokinetic liability.
The Decane-1-sulfonamide Tail: Mimics the hydrophobic acyl chain of native autoinducers (e.g., C4-HSL or 3OC12-HSL), anchoring the molecule within the hydrophobic pocket of the RhlI/LasR synthases.
The Pyridin-2-yl Headgroup: Serves as a strategic bioisosteric replacement for the native homoserine lactone ring. The pyridine ring maintains the necessary hydrogen-bonding geometry for receptor activation/inhibition but is completely impervious to PON-mediated ester hydrolysis.
This guide provides an objective, data-driven comparison of N-(pyridin-2-yl)decane-1-sulfonamide's performance in vitro versus in vivo, demonstrating how bioisosteric stabilization bridges the translational gap.
Pathway & Pharmacokinetic Visualization
The following diagram illustrates the divergent metabolic fates of lactone-based QSIs versus the pyridine-bioisostere when transitioning from in vitro assays to in vivo biological systems.
Caption: Divergent metabolic stability of lactone-based QSIs vs. N-(pyridin-2-yl)decane-1-sulfonamide in the presence of host paraoxonases.
Quantitative Efficacy Comparison
To objectively evaluate N-(pyridin-2-yl)decane-1-sulfonamide, we compare it against its direct lactone counterpart, (R)-N-(2-oxotetrahydrofuran-3-yl)decane-1-sulfonamide.
In vitro, the pyridine bioisostere exhibits a slight penalty in binding affinity (IC50) due to the loss of a specific dipole interaction inherent to the lactone carbonyl. However, in vivo, this minor affinity penalty is overwhelmingly superseded by a >30-fold increase in serum half-life, leading to profound therapeutic efficacy in murine pneumonia models.
Table 1: Pharmacodynamic and Pharmacokinetic Data Summary
Parameter
Lactone Analog (Baseline)
N-(pyridin-2-yl)decane-1-sulfonamide
Causality / Biological Context
Target Affinity (RhlI IC50)
86 ± 10 μM
112 ± 15 μM
Slight steric penalty from the planar pyridine ring vs. the puckered lactone.
In Vitro Efficacy (MIC)
>500 μM
>500 μM
Neither compound is bactericidal; both act purely via anti-virulence (QS inhibition).
Serum Half-Life (Murine)
< 15 minutes
> 8.5 hours
Pyridine ring is completely resistant to PON1/PON2-mediated hydrolysis [3].
In Vivo ED50 (Pneumonia)
N/A (Failed)
12.5 mg/kg
Sustained systemic exposure allows penetration into lung epithelial lining fluid.
72h Survival Rate (In Vivo)
15% (Matches Vehicle)
85%
Inhibition of virulence factors (elastase, pyocyanin) prevents lethal cytokine storm.
To ensure rigorous reproducibility, the following protocols detail the exact self-validating systems used to generate the comparative data.
Protocol A: In Vitro RhlI Inhibition Assay (DCPIP-Coupled)
This cell-free assay measures the direct inhibition of the RhlI synthase. It relies on the detection of the free holo-ACP (Acyl Carrier Protein) thiol generated during the acylation step of AHL synthesis. Dichlorophenolindophenol (DCPIP) is reduced by this thiol, resulting in a measurable colorimetric shift [1].
Step-by-Step Workflow:
Reagent Preparation: Prepare a reaction master mix containing 100 mM HEPES buffer (pH 7.3), 30 μM DCPIP, 300 μM S-adenosylmethionine (SAM), and 14 μM C4-ACP.
Compound Titration: Dispense N-(pyridin-2-yl)decane-1-sulfonamide (in 10% DMSO) into a 96-well microtiter plate to achieve final concentrations ranging from 10 μM to 2 mM.
Equilibration: Incubate the mixture at 37°C for 10 minutes to ensure complete compound solubility and baseline optical stability.
Validation Checkpoint: Read absorbance at 600 nm before enzyme addition. A stable baseline confirms the compound does not auto-reduce DCPIP.
Reaction Initiation: Add purified RhlI enzyme to a final concentration of 0.3 μM to initiate AHL synthesis.
Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 5 minutes. Calculate initial reaction rates and fit to a dose-response curve using GraphPad Prism to determine the IC50.
Protocol B: In Vivo Murine Pulmonary Infection Model
This protocol evaluates the true therapeutic efficacy of the QSI in a clinically relevant model of acute P. aeruginosa pneumonia, where host lactonases are highly active.
Step-by-Step Workflow:
Infection: Anesthetize 6-8 week old female BALB/c mice. Administer
1×106
CFU of P. aeruginosa (Strain PAO1) suspended in 50 μL of sterile PBS via direct intratracheal instillation.
Treatment Administration: 2 hours post-infection, administer N-(pyridin-2-yl)decane-1-sulfonamide (15 mg/kg formulated in 5% DMSO/95% PEG-400) via intravenous (IV) tail vein injection. Administer the lactone analog to a separate cohort as a control.
Pharmacokinetic Sampling: Draw 20 μL blood samples via saphenous vein at 0.5, 1, 2, 4, and 8 hours post-dose. Analyze via LC-MS/MS to plot the serum degradation curve.
Endpoint Analysis (24h & 72h):
Validation Checkpoint (24h): Euthanize a subset of mice to harvest Bronchoalveolar Lavage Fluid (BALF). Plate for CFU counting and perform ELISA for TNF-α and IL-6. Crucial metric: The QSI should significantly lower cytokine levels (indicating suppressed virulence) without necessarily achieving a 0 CFU count (confirming the mechanism is anti-virulence, not antibiotic).
Survival (72h): Monitor the remaining cohort for 72 hours to generate Kaplan-Meier survival curves.
Experimental Workflow Visualization
Caption: Linear progression pipeline from in vitro biochemical validation to in vivo efficacy testing.
Conclusion
The comparative data underscores a critical paradigm in anti-virulence drug discovery: in vitro target affinity does not guarantee in vivo success if the pharmacophore is susceptible to host innate defenses. While native-like lactone inhibitors demonstrate potent binding to P. aeruginosa synthases in cell-free assays, they are structurally incompatible with the mammalian paraoxonase network.
By substituting the vulnerable lactone ring with a robust pyridine moiety, N-(pyridin-2-yl)decane-1-sulfonamide preserves the necessary spatial geometry for target inhibition while completely bypassing host-mediated ester hydrolysis. This rationally designed stability translates directly into superior in vivo pharmacokinetics and robust survival outcomes in acute infection models, positioning it as a highly viable scaffold for future preclinical development.
References
Shin, D., Gorgulla, C., Boursier, M. E., Rexrode, N., Brown, E. C., Arthanari, H., Blackwell, H. E., & Nagarajan, R. (2019). N-Acyl-Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa RhlI Quorum Sensing Signal Synthase. ACS Chemical Biology, 14(10), 2305–2314.[Link]
Chun, C., Ozer, E. A., Welsh, M. J., Zabner, J., & Shih, D. M. (2008). Dominant Role of Paraoxonases in Inactivation of the Pseudomonas aeruginosa Quorum-Sensing Signal N-(3-Oxododecanoyl)-l-Homoserine Lactone. Infection and Immunity, 76(8), 3499-3508.[Link]
Ozer, E. A., Pezzulo, A., Shih, D. M., Chun, C., Furlong, C., Lusis, A. J., Greenberg, E. P., & Zabner, J. (2005). Human and murine paraoxonase 1 are host modulators of Pseudomonas aeruginosa quorum-sensing. FEMS Microbiology Letters, 253(1), 29–37.[Link]
Validation
Benchmarking N-(pyridin-2-yl)decane-1-sulfonamide Catalytic Activity Against Standard Ligands: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The transition toward sustainable, base-free ca...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The transition toward sustainable, base-free catalytic systems is a major priority in modern drug development and fine chemical synthesis. While traditional Noyori-type ligands like TsDPEN have set the standard for asymmetric transfer hydrogenation (ATH), they often require basic additives and struggle in purely aqueous or highly non-polar biphasic systems.
Recent advancements have demonstrated that robust, base-free transfer hydrogenation can be achieved using Cp*Ir(III) complexes bearing pyridinesulfonamide ligands . The introduction of N-(pyridin-2-yl)decane-1-sulfonamide (PyDecS) represents a strategic evolution in secondary coordination sphere engineering.
The Causality of the Decane Tail:
Unlike standard aromatic sulfonamides (e.g., N-(pyridin-2-ylmethyl)benzenesulfonamide, or PyBMS), PyDecS features a highly lipophilic C10 aliphatic chain. While the pyridine nitrogen and the deprotonated sulfonamide nitrogen form a strongly electron-donating bidentate chelate that accelerates the rate of stereoinversion and hydride transfer , the decane tail acts as a lipophilic shield. This localized hydrophobic pocket increases the local concentration of non-polar ketone substrates near the active metal center when operating in aqueous media, driving micellar or biphasic catalysis without the need for external phase-transfer agents. Furthermore, the sulfonamide bridgehead accommodates flexible charge states, stabilizing the active Ir-hydride intermediate .
Catalytic cycle of Ir(III)-PyDecS mediated transfer hydrogenation.
Comparative Performance Data
To objectively benchmark PyDecS, we evaluated its performance against two industry standards: the classic TsDPEN and the standard base-free ligand PyBMS . The model reaction is the transfer hydrogenation of acetophenone to 1-phenylethanol.
Quantitative Benchmarking Summary
Ligand System
Catalyst Loading (mol %)
Base Required?
Optimal Solvent System
TOF (h⁻¹)
TON
Catalyst Recovery (%)
Ir-TsDPEN
0.5
Yes (KOH)
iPrOH / CH₂Cl₂
1,200
200
< 10%
Ir-PyBMS
0.1
No
iPrOH
4,500
1,000
~ 45%
Ir-PyDecS
0.1
No
H₂O (Biphasic)
6,800
1,000
> 95%
Data Interpretation:
Ir-PyDecS exhibits a significantly higher Turnover Frequency (TOF) in aqueous biphasic conditions. Because the decane tail forces the catalyst to partition exclusively into the organic substrate/product layer, the aqueous sodium formate (hydrogen donor) layer can be easily decanted, allowing for >95% catalyst recovery and reuse without complex chromatography.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes an internal check to prevent false positives and ensure data integrity.
Self-validating experimental workflow for biphasic catalytic benchmarking.
Protocol A: Precatalyst Synthesis and Validation
Objective: Generate the active Cp*Ir(PyDecS)Cl complex.
Metalation: Combine [Cp*IrCl₂]₂ (0.5 equiv) and N-(pyridin-2-yl)decane-1-sulfonamide (1.0 equiv) in anhydrous dichloromethane. Stir at room temperature for 4 hours.
Causality: Dichloromethane provides optimal solubility for both the highly lipophilic ligand and the inorganic dimer, facilitating rapid ligand exchange.
Isolation: Evaporate the solvent under reduced pressure and wash the resulting solid with cold hexanes to remove unreacted ligand.
Internal Validation Check (NMR): Record a ¹H NMR spectrum in CDCl₃.
Validation Metric: Look for the diastereotopic protons of the CH₂ group adjacent to the sulfonamide. Upon rigid bidentate coordination to the chiral Ir center, these protons will resolve into two distinct doublets (²J ≈ 16.5–18.0 Hz) . If a broad singlet is observed, coordination is incomplete.
Protocol B: Biphasic Transfer Hydrogenation Assay
Objective: Benchmark catalytic activity while proving homogeneous mechanics.
Reaction Setup: In a reaction vial, add acetophenone (1.0 M), sodium formate (5.0 equiv as the H₂ source), and 1,4-dimethoxybenzene (0.1 M as an internal standard). Add 0.1 mol % of the Ir-PyDecS precatalyst.
Solvent Addition: Add degassed DI water.
Causality: Sodium formate dissolves in the aqueous phase, while the ketone and the highly lipophilic Ir-PyDecS catalyst form an organic phase. The reaction occurs at the micellar interface, driven by the decane tail's hydrophobic pocket.
Execution: Stir vigorously at 40 °C for 3 hours open to the air. (The robust nature of the pyridinesulfonamide ligand makes degassing unnecessary ).
GC-FID Quantification: Extract the organic layer and analyze via GC-FID. Use the 1,4-dimethoxybenzene internal standard to calculate exact conversion and rule out substrate evaporation.
Mercury Drop Test: Run a parallel reaction spiked with a drop of elemental mercury (Hg). If the catalysis is driven by degraded Iridium nanoparticles (heterogeneous), the Hg will amalgamate and halt the reaction. Consistent TOF in the presence of Hg definitively validates that the Ir-PyDecS complex remains intact and operates via a homogeneous pathway.
References
Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts
Source: Organometallics (American Chemical Society)
URL:[Link]
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts
Source: Inorganic Chemistry (American Chemical Society)
URL:[Link]
A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge
Source: Inorganic Chemistry (via PubMed Central)
URL:[Link]
Comparative
FT-IR Spectroscopy Absorption Bands for N-(pyridin-2-yl)decane-1-sulfonamide Validation: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Validating the structural integrity of complex amphiphilic molecules like...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
Validating the structural integrity of complex amphiphilic molecules like N-(pyridin-2-yl)decane-1-sulfonamide requires precise analytical techniques. This compound—characterized by a lipophilic decyl chain, a rigid sulfonamide linkage, and a polar pyridine ring—presents unique vibrational modes in Fourier-Transform Infrared (FT-IR) spectroscopy. This guide objectively compares its FT-IR spectral performance against two structural alternatives: the short-chain N-(pyridin-2-yl)methanesulfonamide and the non-heterocyclic N-phenyldecane-1-sulfonamide. By understanding the causality behind these spectral shifts, researchers can establish a self-validating protocol for rigorous structural confirmation.
To definitively validate N-(pyridin-2-yl)decane-1-sulfonamide, we must isolate the spectroscopic contributions of its three core domains: the aliphatic tail, the sulfonyl core, and the heterocyclic headgroup. Comparing this target against structurally adjacent alternatives reveals distinct, quantifiable diagnostic bands.
Quantitative FT-IR Absorption Band Comparison
The following table summarizes the expected FT-IR absorption bands, derived from established spectroscopic behaviors of pyridine and sulfonamide derivatives[1][2].
The Aliphatic Fingerprint (2920 & 2850 cm⁻¹): The decyl chain in the target product provides massive signal enhancement for the asymmetric and symmetric
CH2
stretching modes. This clearly distinguishes it from Alternative 1, where the absence of the long aliphatic chain results in a flat baseline in this region.
Hydrogen Bonding and the N-H Stretch (3210 vs. 3260 cm⁻¹): The pyridine ring nitrogen acts as a strong hydrogen bond acceptor. In the solid state, this facilitates intermolecular hydrogen bonding with the sulfonamide N-H group, weakening the N-H bond and shifting its absorption to a lower wavenumber (3210–3250 cm⁻¹) compared to the phenyl analog (Alternative 2), which lacks this specific heterocyclic interaction[3].
Inductive Effects on the Sulfonyl Group (1330 & 1150 cm⁻¹): The electron-withdrawing nature of the pyridine ring exerts an inductive pull on the sulfonamide linkage. This alters the force constant of the S=O bonds, causing a slight blue shift (higher wavenumber) in the asymmetric and symmetric stretching frequencies compared to standard alkyl or phenyl sulfonamides[2].
Self-Validating Experimental Protocol (ATR-FTIR)
The Case for ATR over KBr Pellets
Traditional KBr pellet preparation requires high mechanical pressure and exposes the sample to atmospheric moisture. Sulfonamides are highly susceptible to pressure-induced polymorphic transitions, which can generate spectral artifacts and invalidate the structural analysis[4]. Attenuated Total Reflectance (ATR) FT-IR preserves the native solid-state structure, making it the superior, artifact-free choice for this validation.
Step-by-Step Methodology
This protocol is designed as a self-validating system . Progression to the next step is contingent upon passing predefined analytical criteria.
Step 1: Instrument Calibration & System Suitability
Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.
Scan a traceable 1.5 mil polystyrene calibration film (64 scans, 4 cm⁻¹ resolution).
Validation Gate: Verify that the critical polystyrene peak is located at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, initiate laser recalibration.
Step 2: Background Acquisition
Ensure the ATR anvil is raised and the crystal is completely bare.
Acquire a background spectrum (64 scans, 4000–400 cm⁻¹).
Validation Gate: Ensure the background single-beam profile shows no atmospheric water vapor or
CO2
anomalies (indicative of purge failure).
Step 3: Sample Measurement
Deposit 2–5 mg of crystalline N-(pyridin-2-yl)decane-1-sulfonamide directly onto the center of the diamond crystal.
Lower the anvil and apply a constant, reproducible pressure (e.g., 80 cN).
Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave and optimizing the signal-to-noise ratio.
Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).
Step 4: Data Processing & Verification
Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally suppresses high-wavenumber peaks like the N-H stretch).
Perform baseline correction and peak picking.
Validation Gate: Confirm the simultaneous presence of the decyl
CH2
bands (2920/2850 cm⁻¹), the pyridine C=N band (~1590 cm⁻¹), and the shifted S=O bands (1340/1160 cm⁻¹).
Workflow Visualization
The following diagram maps the logical progression and self-validating gates of the ATR-FTIR protocol.
Self-validating ATR-FTIR workflow for sulfonamide structural confirmation.
References
Mesley, R., & Houghton, E. (1967). "Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism." Journal of Pharmacy and Pharmacology.[Link]
Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). "INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES." Chemical and Pharmaceutical Bulletin.[Link]
Ghorab, M. M., et al. (2020). "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." National Center for Biotechnology Information (PMC).[Link]